Pyrazin-2-ylmethanamine hydrochloride
Description
Significance within Heterocyclic Chemistry and Pyrazine (B50134) Derivatives
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are a cornerstone of organic and medicinal chemistry. britannica.comresearchgate.net Their unique structures give rise to distinct physical and chemical properties compared to their all-carbon counterparts. britannica.com Among these, N-heterocycles (nitrogen-containing heterocycles) are particularly prevalent in natural products and pharmaceuticals. researchgate.nettandfonline.com
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a prominent scaffold in this class. mdpi.commdpi.com Pyrazines are isosteres of benzene (B151609) and pyridine (B92270), and this structural similarity allows them to serve as crucial building blocks in drug design. pharmablock.com The pyrazine nucleus is found in a variety of important molecules, from natural products and vitamins like riboflavin (B1680620) and folic acid to numerous synthetic drugs. lifechemicals.com The presence of the two electron-withdrawing nitrogen atoms gives the pyrazine ring a distinct electronic character, making it electron-deficient and influencing its reactivity and intermolecular interactions. mdpi.com
Pyrazin-2-ylmethanamine hydrochloride holds particular significance as a functionalized pyrazine. The primary amine group attached via a methylene (B1212753) bridge provides a key reactive site for further chemical modification. This allows for its incorporation into larger, more complex molecular structures through reactions such as amide bond formation, alkylation, and participation in coupling reactions. tandfonline.com The hydrochloride salt form enhances the compound's stability and solubility, making it a convenient reagent for use in various synthetic protocols.
Role as a Key Scaffold and Versatile Building Block for Advanced Molecular Architectures
The utility of this compound extends from its fundamental chemical properties to its practical application as a versatile building block. In medicinal chemistry, the pyrazine core is considered a "privileged scaffold," meaning it frequently appears in biologically active compounds and approved drugs. pharmablock.comnih.gov Marketed drugs containing the pyrazine ring demonstrate its importance in treating a range of conditions. mdpi.comnih.gov
This compound serves as a crucial starting material or intermediate in the synthesis of these advanced molecular architectures. Its pyrazine nitrogen atoms can act as hydrogen bond acceptors, a common interaction motif with biological targets like protein kinases. pharmablock.com The aminomethyl side chain provides a vector for chemists to build out from the core, attaching other pharmacophores or functional groups to modulate a molecule's properties and biological activity. Researchers have utilized this building block in the synthesis of novel compounds for various research purposes, including the development of potential new therapeutic agents and materials. researchgate.netnih.govnih.gov
Below are data tables detailing the chemical and physical properties of the compound and its free base form.
Table 1: Properties of this compound Data compiled from multiple chemical data sources. lookchem.comsigmaaldrich.comscbt.comcymitquimica.com
| Property | Value |
| CAS Number | 39204-49-4 |
| Molecular Formula | C₅H₈ClN₃ |
| Molecular Weight | 145.59 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
| Boiling Point | 245 °C at 760 mmHg |
| Flash Point | 102 °C |
Table 2: Properties of (Pyrazin-2-yl)methanamine (Free Base) Data compiled from multiple chemical data sources. chemicalbook.comnih.govamericanelements.com
| Property | Value |
| CAS Number | 20010-99-5 |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| Boiling Point | 207.5 °C at 760 mmHg |
| Density | 1.138 g/cm³ |
| XLogP3-AA | -1.3 |
Historical Context and Evolution of Research on Pyrazine-Based Compounds
The study of pyrazine and its derivatives has a rich history dating back to the 19th century. Initially, pyrazines were identified as components of natural products and were often associated with the flavors and aromas of roasted or cooked foods through the Maillard reaction. researchgate.net The first preparations of pyrazine derivatives were achieved through condensation reactions of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net
The industrial application of pyrazines began primarily in the fragrance and flavor industries. researchgate.net However, the scope of pyrazine research expanded dramatically with the discovery of their biological significance. A landmark moment in the history of pyrazine compounds was the development of Pyrazinamide (B1679903), an essential medication for tuberculosis. lifechemicals.com This discovery highlighted the therapeutic potential of the pyrazine scaffold and catalyzed further investigation into its medicinal applications. lifechemicals.comnih.gov
In the latter half of the 20th century and into the 21st, research into pyrazine chemistry has flourished. researchgate.net Advances in synthetic methodologies, including cross-coupling reactions, have enabled chemists to create a vast library of novel pyrazine derivatives with diverse functionalities. researchgate.nettandfonline.com The pyrazine ring is now recognized not only for its role in pharmaceuticals but also for its applications in materials science, where pyrazine-based polymers are explored for use in optical and photovoltaic devices. lifechemicals.commdpi.com The evolution from a simple flavor component to a critical scaffold in drug discovery and advanced materials illustrates the enduring and expanding importance of pyrazine-based compounds in science. mdpi.comnih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrazin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGCPPSBZHDZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611786 | |
| Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39204-49-4 | |
| Record name | 2-Pyrazinemethanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39204-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 157100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039204494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39204-49-4 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Pyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Pyrazin 2 Ylmethanamine Hydrochloride and Its Derivatives
Established Synthetic Routes and Reaction Pathways
Traditional methods for the synthesis of Pyrazin-2-ylmethanamine hydrochloride rely on well-established organic reactions, providing reliable access to the target compound. These routes often involve multi-step sequences starting from readily available pyrazine (B50134) precursors.
Reductive Amination Strategies for this compound Synthesis
Reductive amination is a cornerstone of amine synthesis. For this compound, this strategy typically begins with either pyrazine-2-carbaldehyde (B1279537) or pyrazine-2-carbonitrile.
One primary pathway is the direct reductive amination of pyrazine-2-carbaldehyde . This method involves the reaction of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this transformation.
Another critical route is the reduction of pyrazine-2-carbonitrile . The nitrile group can be catalytically hydrogenated to the aminomethyl group. This transformation is often carried out using metal catalysts such as platinum on carbon (Pt/C) or Raney Nickel under a hydrogen atmosphere. The process can sometimes be hampered by catalyst poisoning, but modifications such as the addition of specific additives can enhance reaction rates and yields.
Biocatalytic approaches using imine reductases (IREDs) are also emerging for reductive aminations, offering high selectivity and milder reaction conditions. nih.gov These enzymes can catalyze the reaction of carbonyl compounds with amine donors, presenting a green alternative to traditional chemical methods. nih.gov
Table 1: Comparison of Reductive Amination Precursors
| Precursor | General Reaction | Key Reagents/Catalysts | Considerations |
| Pyrazine-2-carbaldehyde | Imine formation followed by reduction | NH₃, H₂, Metal Catalyst (e.g., Pd/C, Raney Ni) | Availability of starting aldehyde, control of reaction conditions to avoid side reactions. |
| Pyrazine-2-carbonitrile | Direct catalytic hydrogenation of the nitrile group | H₂, Metal Catalyst (e.g., Pt/C, Ni), Rh/Al₂O₃ | Availability of nitrile, potential for catalyst poisoning, requires high-pressure hydrogenation equipment. |
Halogenation and Subsequent Functionalization of the Pyrazine Ring
A versatile strategy for synthesizing pyrazine derivatives involves the initial halogenation of the pyrazine ring, followed by nucleophilic substitution or cross-coupling reactions. nih.gov For the synthesis of Pyrazin-2-ylmethanamine, this typically starts with the preparation of a 2-halomethylpyrazine, most commonly 2-chloromethylpyrazine.
The synthesis can proceed via the following steps:
Chlorination: Introduction of a chlorine atom at the 2-position of a pyrazine precursor. nih.gov This can be achieved using standard chlorinating agents.
Formation of 2-chloromethylpyrazine: The methyl group of 2-methylpyrazine (B48319) can be chlorinated, or a hydroxymethyl group can be converted to a chloromethyl group.
Nucleophilic Substitution: The resulting 2-chloromethylpyrazine is a reactive electrophile. It can undergo nucleophilic substitution with an appropriate nitrogen nucleophile. For instance, reaction with ammonia or a protected amine equivalent, followed by deprotection, yields the target aminomethylpyrazine.
This method benefits from the reactivity of the benzylic-like halide, which facilitates the introduction of the aminomethyl group. Nickel-catalyzed cross-coupling reactions have also been demonstrated as a robust method for functionalizing chloropyrazines. nih.gov
Amination and Hydrolysis Procedures
This approach involves the formation of an amide or a related nitrogen-containing functional group, which is subsequently hydrolyzed to yield the primary amine. A common precursor for this route is pyrazine-2-carboxylic acid or its derivatives. mdpi.com
A typical reaction sequence is as follows:
Amide Formation: Pyrazine-2-carboxylic acid can be activated (e.g., by conversion to an acid chloride) and then reacted with ammonia to form pyrazinamide (B1679903). mdpi.com
Reduction of the Amide: The resulting amide can be reduced to Pyrazin-2-ylmethanamine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Alternatively, one can start from an N-substituted precursor. For example, the synthesis of N-(pyrazin-2-yl)acetamide derivatives has been reported. researchgate.netnih.gov While not directly leading to the target compound, the hydrolysis of a related intermediate, such as N-(pyrazin-2-ylmethyl)acetamide, under acidic or basic conditions would cleave the acetyl group to furnish Pyrazin-2-ylmethanamine.
Exploration of Novel and Efficient Synthetic Protocols for this compound
To overcome the limitations of traditional methods, such as harsh reaction conditions or multiple steps, researchers are exploring more efficient synthetic protocols. These include microwave-assisted synthesis and advanced catalytic methods.
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. arkat-usa.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes. arkat-usa.orgnih.gov
While specific literature on the microwave-assisted synthesis of this compound is limited, the principles have been applied to the synthesis of various pyrazine and other heterocyclic derivatives. nih.govdergipark.org.trnih.gov For instance, the reaction of substituted aminophenols with aldehydes and phenacyl bromides to form oxazines has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. arkat-usa.org Similarly, the synthesis of pyrazole (B372694) derivatives is often accelerated by microwave heating. dergipark.org.trnih.gov These examples suggest that key steps in the synthesis of Pyrazin-2-ylmethanamine, such as nucleophilic substitutions on a chloromethylpyrazine or amide formation, could be optimized using microwave technology to provide a faster and more environmentally friendly route. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes |
| Yield | Often lower | Generally higher |
| Purity | May require extensive purification | Often results in cleaner products |
| Energy Consumption | Higher | Lower |
| Solvent Usage | Can be significant | Often reduced or solvent-free |
Data based on analogous heterocyclic syntheses. arkat-usa.orgnih.gov
Catalytic Methods in this compound Synthesis
The use of catalysts is central to modern organic synthesis, offering pathways with higher efficiency and selectivity. Several catalytic methods are applicable to the synthesis of Pyrazin-2-ylmethanamine and its derivatives.
Heterogeneous Catalysis: The catalytic hydrogenation of pyrazine-2-carbonitrile is a key example. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel are commonly used. capes.gov.br Flow chemistry, utilizing a packed-bed reactor with a catalyst like manganese dioxide (MnO₂), has been successfully employed for the hydration of pyrazine-2-carbonitrile to pyrazinamide, demonstrating a scalable and continuous process. researchgate.net This technology could potentially be adapted for the reduction of the nitrile to the amine.
Homogeneous Catalysis: Transition metal catalysts, including those based on palladium, nickel, and iridium, are widely used for cross-coupling reactions to functionalize the pyrazine ring. nih.gov These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
Biocatalysis: As mentioned previously, enzymes like imine reductases (IREDs) offer a green and highly enantioselective route for reductive amination. nih.gov The use of biocatalysts is a growing field that holds promise for the sustainable production of chiral amines and their derivatives. nih.gov
Table 3: Catalytic Approaches in Pyrazine Synthesis
| Catalyst Type | Example Catalyst | Application | Advantages |
| Heterogeneous | Pd/C, Pt/C, MnO₂ | Hydrogenation of nitriles, hydration of nitriles | Ease of separation, reusability, suitability for flow chemistry. researchgate.net |
| Homogeneous | Ni, Pd, Ir complexes | Cross-coupling reactions, functionalization | High activity and selectivity, mild reaction conditions. nih.gov |
| Biocatalyst | Imine Reductases (IREDs) | Asymmetric reductive amination | High enantioselectivity, mild conditions, environmentally friendly. nih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org This approach offers significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste, and saving time and resources. rasayanjournal.co.in
One of the most prominent MCRs applicable to the synthesis of complex nitrogen-containing heterocycles is the Ugi four-component reaction (U-4CR). wikipedia.org The classical Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org This reaction is known for its high atom economy, as only a single molecule of water is lost. wikipedia.org
For the synthesis of pyrazine derivatives, the Ugi reaction can be strategically employed. For instance, a protocol for preparing 1,6-dihydro-6-oxopyrazine-2-carboxylic acid derivatives utilizes a U-4CR followed by a cyclization step. nih.gov In this approach, arylglyoxals, benzoylformic acid, various amines, and an isonitrile react to form the Ugi adduct, which is then cyclized in the presence of ammonium (B1175870) acetate (B1210297) to yield the pyrazine core. nih.gov Such strategies highlight the modularity of MCRs in constructing complex heterocyclic frameworks. nih.gov
| Advantage | Description |
|---|---|
| Efficiency | Reduces the number of synthetic and purification steps, saving time and labor. rasayanjournal.co.in |
| Atom Economy | Most atoms of the reactants are incorporated into the final product, minimizing waste. wikipedia.org |
| Complexity & Diversity | Allows for the rapid generation of complex molecules and diverse chemical libraries from simple starting materials. researchgate.netnih.gov |
| Convergence | Multiple simple fragments are combined in a single, convergent step. nih.gov |
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazines to create more sustainable and environmentally benign methodologies. researchgate.netresearchgate.net
Key green chemistry approaches relevant to pyrazine synthesis include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions. For example, the synthesis of pyrazine-2-carboxylic acid hydrazide has been achieved using the acyltransferase activity of amidase from Bacillus smithii in a solvent-free, one-step biotransformation from pyrazinamide. tandfonline.com Transaminases (ATAs) have also been used for the biocatalytic synthesis of substituted pyrazines from α-diketones. nih.gov
Alternative Energy Sources: Microwave irradiation is a prominent green technique used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govgsconlinepress.com A rapid synthesis of poly(hydroxyalkyl)pyrazines was achieved via microwave irradiation of a reactive eutectic media, reaching maximum yields in as little as three minutes at 120°C. rsc.org
Benign Solvents and Conditions: The use of non-toxic, renewable, and safe solvents is a cornerstone of green chemistry. Water is an ideal green solvent, and its use has been demonstrated in the multicomponent synthesis of pyranopyrazoles. nih.govgsconlinepress.com Solvent-less, or solid-state, reactions provide benefits by improving atom economy and simplifying product purification. rasayanjournal.co.inrsc.org
| Parameter | Conventional Methods | Green Chemistry Methods |
|---|---|---|
| Catalysts | Often use heavy metal catalysts (e.g., palladium, copper-chromium). mobt3ath.com | Employs biocatalysts (enzymes) or earth-abundant metal catalysts (e.g., manganese). nih.govacs.org |
| Solvents | Typically rely on volatile organic compounds (VOCs). | Utilizes water, deep eutectic solvents, or solvent-free conditions. gsconlinepress.comrsc.org |
| Energy | Often requires prolonged heating via conventional methods. | Uses alternative energy sources like microwave or ultrasound irradiation for rapid heating. rsc.orgum.edu.my |
| Waste | Multi-step syntheses can generate significant chemical waste. youtube.com | One-pot reactions and high atom economy minimize byproduct formation. researchgate.netacs.org |
Chemo-, Regio-, and Stereoselective Synthesis of this compound Analogs
Chiral Synthesis Approaches
The development of methods for the asymmetric synthesis of bioactive compounds is crucial, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. rsc.org For a molecule like pyrazin-2-ylmethanamine, which contains a stereocenter at the carbon bearing the amine group, controlling its stereochemistry is of high importance.
Biocatalysis offers a powerful platform for chiral synthesis. Amine transaminases (ATAs), in particular, have become valuable biocatalysts for converting ketones and aldehydes into chiral primary amines with high enantioselectivity. nih.gov This approach can be directly applied to the synthesis of chiral pyrazin-2-ylmethanamine analogs. The key step would involve the asymmetric amination of a suitable precursor, such as 2-acetylpyrazine, using an ω-transaminase. These enzymes mediate the transfer of an amino group from an amine donor (e.g., isopropylamine) to the ketone substrate, creating the desired chiral amine product. The reversibility of the reaction can be managed by using an excess of the amine donor or by removing the ketone byproduct to drive the equilibrium toward the amine product. nih.gov This chemo-enzymatic strategy provides a direct and environmentally benign route to enantiomerically pure pyrazine-containing amines.
Control of Substitution Patterns on the Pyrazine Core
Achieving regioselective functionalization of the pyrazine ring is challenging due to its electron-deficient nature, which deactivates the ring toward standard electrophilic aromatic substitution reactions. thieme-connect.decmu.edu Therefore, specialized strategies are required to control the position of new substituents.
Two powerful methodologies for achieving regiocontrol are directed ortho-metalation (DoM) and the use of pyrazine N-oxides.
Directed ortho-Metalation (DoM): DoM is a versatile technique where a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.org This creates a stabilized aryllithium intermediate that can then react with a variety of electrophiles to introduce a substituent with high regioselectivity. cmu.eduacs.org For pyrazine systems, functional groups such as tert-butoxycarbonyl-protected amines can serve as effective DMGs, enabling the functionalization of the pyrazine core at specific sites that are otherwise difficult to access. cmu.edu This method circumvents the inherent reactivity patterns of the heterocyclic ring.
Use of Pyrazine N-oxides: The formation of a pyrazine N-oxide is a strategic maneuver to alter the reactivity of the ring. The N-oxide group activates the C2 and C6 positions (alpha to the N-oxide) for nucleophilic attack and metalation. mdpi.com This activation can be exploited for the regioselective introduction of substituents. For example, N-oxidation can facilitate the strategic placement of a chlorine atom at the C2 position, which can then be used in cross-coupling reactions or other substitutions. mdpi.com Furthermore, N-oxide intermediates can undergo rearrangements, such as the Boekelheide rearrangement, to install functional groups like a hydroxymethyl group onto the ring. mdpi.com
| Strategy | Mechanism | Advantages | Limitations |
|---|---|---|---|
| Directed ortho-Metalation (DoM) | A directing group guides an organolithium base to deprotonate the adjacent position, followed by reaction with an electrophile. wikipedia.org | High regioselectivity; wide range of electrophiles can be used; applicable to various substituted pyrazines. cmu.eduacs.org | Requires a suitable directing group; uses cryogenic temperatures and strongly basic reagents. acs.org |
| Pyrazine N-oxides | N-oxidation activates α-positions for nucleophilic attack or facilitates rearrangements. mdpi.com | Excellent control for introducing substituents at C2/C6; enables unique transformations (e.g., Boekelheide rearrangement). mdpi.com | Requires additional steps for N-oxide formation and subsequent removal (deoxygenation). |
Chemical Transformations and Reaction Mechanisms of this compound
Nucleophilic Substitution Reactions on the Pyrazine Ring
Nucleophilic substitution is a fundamental transformation for modifying the pyrazine core, particularly when the ring is substituted with a good leaving group, such as a halogen. thieme-connect.de Halopyrazines are notably reactive towards nucleophiles, often more so than their corresponding pyridine (B92270) or benzene (B151609) analogs, due to the electron-withdrawing nature of the two ring nitrogens. um.edu.mythieme-connect.de
The most common mechanism for this transformation is nucleophilic aromatic substitution (SNAr). This process typically proceeds via a two-step addition-elimination sequence:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and onto the electron-withdrawing nitrogen atoms.
Elimination: The leaving group is expelled, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.
Various nucleophiles can displace halogens from a pyrazine ring. For example, 2-chloropyrazine (B57796) readily reacts with nucleophiles such as sodium methoxide (B1231860), sodium thiophenoxide, and sodium ethoxide, to give the corresponding substituted pyrazines in good yields. um.edu.myrsc.org These reactions can be significantly accelerated by using microwave irradiation. um.edu.my
In some cases, particularly with strong nucleophiles like amide ions, an alternative mechanism known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism may be operative, leading to rearranged products. thieme-connect.de
| Nucleophile | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium methoxide (MeONa) | 2-Methoxypyrazine | Methanol, reflux | Not specified | rsc.org |
| Sodium benzyl (B1604629) oxide (PhCH2ONa) | 2-(Benzyloxy)pyrazine | Benzene, reflux | Not specified | rsc.org |
| Sodium thiophenoxide (PhSNa) | 2-(Phenylthio)pyrazine | NMP, MW, 120°C, 30 min | 96 | um.edu.my |
| Sodium ethoxide (EtONa) | 2-Ethoxypyrazine | NMP, MW, 120°C, 30 min | 75 | um.edu.my |
*NMP = N-methylpyrrolidone; MW = Microwave irradiation
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of pyrazine derivatives, including precursors to Pyrazin-2-ylmethanamine, is fundamental to their synthesis and functionalization. These reactions primarily target the pyrazine ring, the nitrile group in precursors like Pyrazinecarbonitrile, or the aminomethyl side chain.
Reduction Reactions:
The synthesis of Pyrazin-2-ylmethanamine often involves the reduction of Pyrazinecarbonitrile. This transformation is a critical step, converting the nitrile functional group into a primary amine. Catalytic hydrogenation is a common method for this reduction. However, the process can be complicated by catalyst poisoning, which can hinder the reaction from proceeding to completion. lookchem.com To overcome this, researchers have explored various catalysts and reaction conditions. For instance, the reduction of Pyrazinecarbonitrile-N-oxides proceeds in a stepwise manner, first to the deoxy-pyrazinecarbonitrile and then through decyanation to yield the pyrazine ring. lookchem.com
The choice of catalyst is crucial. While Palladium on carbon (Pd/C) can be used, Platinum on carbon (Pt/C) is often more effective for the decyanation step. lookchem.com The efficiency of the reduction can be significantly influenced by the catalyst loading and the presence of additives. For example, increasing the catalyst load to 100% (w/w) has been shown to achieve a 90% yield of the doubly reduced product. lookchem.com The addition of glacial acetic acid can enhance the reaction rate without causing over-reduction of the pyrazine ring itself. lookchem.com
Another important reduction method is the use of hydrazine (B178648) hydrate, which is considered an environmentally friendlier option. google.com This method often employs a specialized iron-based catalyst that can be reused multiple times without significant loss of activity, making it suitable for industrial-scale production. google.com
Oxidation Reactions:
The pyrazine ring is generally an electron-deficient system. thieme-connect.de However, under specific conditions, it can undergo oxidation. Substituted pyrazines can react with singlet oxygen to form stable endo-peroxides in high yields. rsc.org For example, 2,5-Diethoxy-3,6-dimethyl-3,6-epidioxy-3,6-dihydropyrazine can be generated through this photooxidation process. rsc.org This intermediate can then be reduced to the corresponding diol using sodium borohydride (B1222165) or converted back to the parent pyrazine upon treatment with acid. rsc.org
The aminomethyl side chain of Pyrazin-2-ylmethanamine can also be a target for oxidation, although this is less commonly explored in the context of advanced synthesis. General principles of alcohol and amine oxidation would apply, potentially converting the aminomethyl group to a formyl or carboxyl group under controlled conditions. Reagents like manganese dioxide (MnO2) are known to selectively oxidize benzylic and allylic alcohols, which are structurally similar to the aminomethyl group attached to the heterocyclic ring. ucr.edu
Table 1: Reduction Conditions for Pyrazinecarbonitrile Derivatives
| Precursor | Catalyst | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyrazinecarbonitrile-N-oxide | Pt/C (100% w/w) | H₂ | Pyrazine | 90% | lookchem.com |
| Pyrazinecarbonitrile-N-oxide | Pt/C (25% w/w) | H₂, Activated Carbon | Deoxy-pyrazinecarbonitrile | 70% completion | lookchem.com |
| Pyrazinecarbonitrile | Pd/C | H₂ | Deoxy-product | Major Product | lookchem.com |
| Aromatic Nitro Compounds | Iron-based catalyst | Hydrazine Hydrate (80%), 60-100 °C | Aromatic Amino Compound | N/A | google.com |
Electrophilic Substitution Reactions
The pyrazine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. thieme-connect.deresearchgate.net This characteristic makes the ring highly resistant to electrophilic aromatic substitution (EAS), a reaction class that typically requires electron-rich aromatic systems. thieme-connect.describd.com
In acidic media, the situation is further exacerbated as the nitrogen atoms become protonated, leading to additional deactivation of the ring. thieme-connect.de Consequently, standard electrophilic substitution reactions such as direct nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible on an unsubstituted pyrazine ring. thieme-connect.de
Successful electrophilic substitutions on the pyrazine nucleus typically require one of two strategies:
Presence of Activating Groups: The introduction of strong electron-donating groups (EDGs) onto the pyrazine ring can increase its electron density, making it more susceptible to attack by electrophiles.
Formation of N-oxides: The conversion of one of the ring nitrogens to an N-oxide can alter the electron distribution in the ring, facilitating electrophilic attack. For instance, pyridine-N-oxide, a related azine, undergoes bromination to yield primarily 3-bromopyridine-N-oxide. researchgate.netresearchgate.net
The low reactivity of azines like pyrazine towards electrophilic substitution can be explained by frontier molecular orbital (FMO) theory. researchgate.netresearchgate.net Density Functional Theory (DFT) studies show that the Highest Occupied Molecular Orbitals (HOMOs) of these substrates are not π orbitals, which are necessary to interact effectively with incoming electrophiles. researchgate.net Only when the HOMO is a π orbital, as is the case with activated pyrimidines or pyridine-N-oxide, does the reactivity towards electrophilic substitution increase. researchgate.net
For fused systems like imidazo[1,2-a]pyrazine (B1224502), electrophilic attack, such as bromination, preferentially occurs on the more electron-rich five-membered ring rather than the pyrazine portion. stackexchange.com The regioselectivity is governed by the stability of the resulting carbocation intermediate (the arenium ion). stackexchange.com Attack at the C-3 position of the imidazole (B134444) ring is favored because it allows the six-membered pyrazine ring to maintain its aromaticity in the resonance structures of the intermediate. stackexchange.com
Table 2: Reactivity of Pyrazine Ring in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Reactivity of Pyrazine Ring | Rationale | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Highly resistant | Electron-deficient ring, protonation in acid | thieme-connect.describd.com |
| Halogenation | Br₂/FeBr₃ | Highly resistant | Electron-deficient ring | thieme-connect.de |
| Sulfonation | Fuming H₂SO₄ | Highly resistant | Electron-deficient ring, protonation in acid | thieme-connect.de |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Not convenient | Electron-deficient ring, complexation with catalyst | thieme-connect.de |
Mechanisms of Dimerization and Complex Formation
The nitrogen atoms in the pyrazine ring, particularly in derivatives like Pyrazin-2-ylmethanamine, possess lone pairs of electrons that make them excellent ligands for metal ions. This property allows for the formation of a wide variety of coordination complexes and supramolecular structures.
Complex Formation with Metal Ions:
Pyrazine derivatives can act as monodentate, bidentate, or bridging ligands. In the case of dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, a ligand featuring both a pyrazine and a pyridine ring, X-ray diffraction analysis has revealed its coordination behavior with copper(II) and silver(I) ions. rsc.org The ligand typically coordinates in a bidentate fashion through one nitrogen atom from the pyridine ring and one from the pyrazine ring to form stable complexes. rsc.org
In some structures, the pyrazine ring itself can act as a bridging ligand, linking two different metal centers. rsc.org For example, in a polynuclear silver(I) complex, the pyrazine ring of one ligand molecule bridges two Ag(I) ions, leading to the formation of a coordination polymer. rsc.org This bridging capability is a key feature of pyrazine chemistry, enabling the construction of extended one-, two-, or three-dimensional networks.
The formation of these complexes is governed by the coordination geometry of the metal ion, the nature of the counter-ions, and the solvent system used. The resulting structures can range from simple mononuclear complexes to intricate polynuclear arrays. rsc.org
Dimerization:
While dimerization in the sense of a covalent bond formation between two pyrazine units is a distinct synthetic reaction, the term can also refer to the self-assembly of molecules through non-covalent interactions, often mediated by a "molecular glue." nih.gov In the context of pyrazine derivatives, metal ions can act as this glue, inducing the dimerization or oligomerization of ligand molecules. For instance, the complex [CuCl₂(py-2pz)]₂ exists as a dimer, where 'py-2pz' is dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate. rsc.org
The mechanism involves the coordination of the pyrazine nitrogen atoms to the metal centers, creating a stable, larger assembly. The study of these complexes is crucial for the development of new materials with specific magnetic, optical, or catalytic properties.
Table 3: Coordination Behavior of a Pyrazine-Containing Ligand
| Metal Ion | Ligand | Complex Stoichiometry | Coordination Mode | Resulting Structure | Reference |
|---|---|---|---|---|---|
| Copper(II) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | [CuCl₂(ligand)]₂ | Bidentate (Py-N, Pz-N) | Dimer | rsc.org |
| Copper(II) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | [Cu(CF₃SO₃)(H₂O)(ligand)₂] | Bidentate (Py-N, Pz-N) | Mononuclear Complex | rsc.org |
| Silver(I) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | [Ag(ligand)₂]PF₆ | Bidentate (Py-N, Pz-N) | Mononuclear Complex | rsc.org |
| Silver(I) | Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | {[Ag(NO₃)(ligand)]·0.5H₂O}ₙ | Bidentate and Bridging | Polynuclear Complex | rsc.org |
Spectroscopic and Advanced Characterization Techniques in Pyrazin 2 Ylmethanamine Hydrochloride Research
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Pyrazin-2-ylmethanamine hydrochloride. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for a complete mapping of the molecular framework.
In the case of this compound, the formation of the hydrochloride salt involves the protonation of one of the nitrogen atoms. This significantly influences the electronic environment of the molecule. Studies on similar heterocyclic hydrochlorides, such as those of pyridine (B92270), show that the accumulation of a positive charge on the nitrogen atom decreases the electron density on the ring carbons, leading to a down-field shift for all ring protons in the ¹H NMR spectrum. pw.edu.pl
While specific spectral assignments for this compound require experimental data, the expected chemical shifts can be predicted based on the analysis of the parent pyrazine (B50134) molecule and related structures. researchgate.netchemicalbook.comchemicalbook.com The ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyrazine ring, the two protons of the methylene (B1212753) (-CH₂) group, and the three protons of the ammonium (B1175870) (-NH₃⁺) group. Similarly, the ¹³C NMR spectrum will display unique resonances for each of the five carbon atoms in the molecule. organicchemistrydata.org A Certificate of Analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with the proposed structure and that NMR is used to establish purity, with a specification of ≥97.0%.
Table 1: Predicted NMR Spectral Data for this compound This table is predictive and based on general principles and data from related compounds.
| Technique | Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Pyrazine-H | ~8.5 - 9.0 | Three distinct signals expected in the aromatic region, shifted downfield compared to neutral pyrazine due to protonation. pw.edu.plchemicalbook.com |
| -CH₂- | ~4.0 - 4.5 | Aliphatic methylene protons adjacent to the aromatic ring and the ammonium group. | |
| -NH₃⁺ | Broad signal, variable position | Protons on the nitrogen atom, often exchangeable and appearing as a broad singlet. | |
| ¹³C NMR | Pyrazine C (quaternary) | ~150 - 155 | Carbon atom attached to the aminomethyl group. organicchemistrydata.org |
| Pyrazine C-H | ~140 - 150 | Three distinct signals for the proton-bearing ring carbons. organicchemistrydata.orgresearchgate.net | |
| -CH₂- | ~40 - 45 | Aliphatic carbon of the methylene group. organicchemistrydata.org |
Molecular Structure Confirmation through Mass Spectrometry (MS, ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu For a compound like this compound, Electrospray Ionization (ESI) is a common technique, typically analyzing the sample in positive ion mode. nih.gov In this mode, the molecule is protonated, and the analysis detects the cationic form of the free base, [C₅H₇N₃ + H]⁺.
The expected protonated molecule would have an m/z value corresponding to the molecular weight of the free base (109.13 g/mol ) plus the mass of a proton, resulting in a signal around m/z 110.06. americanelements.comnih.gov High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high accuracy, allowing for the confirmation of the elemental formula. nih.gov
Tandem mass spectrometry (MS/MS) provides further structural proof by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. The fragmentation pathways are often predictable; for amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant pathway. libretexts.org The fragmentation of related nitrogen-containing heterocyclic compounds often involves the loss of small neutral molecules. researchgate.netscielo.br This allows for the systematic deduction of the compound's structure by piecing together the observed fragments.
Table 2: Key Mass Spectrometric Data for this compound
| Parameter | Technique | Expected Value / Observation |
|---|---|---|
| Molecular Formula (Free Base) | - | C₅H₇N₃ americanelements.com |
| Molecular Weight (Free Base) | - | 109.13 g/mol nih.gov |
| Parent Ion | ESI-MS (Positive Mode) | [M+H]⁺ |
| Expected m/z (HRMS) | ESI-HRMS | ~110.06399 |
| Predicted Fragmentation | MS/MS | Primary fragmentation would involve cleavage of the side chain, such as loss of NH₃ or cleavage of the C-C bond adjacent to the pyrazine ring. libretexts.orgresearchgate.net |
Vibrational Analysis using Infrared (IR) Spectroscopy
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. nih.gov The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural features: the pyrazine ring and the protonated aminomethyl side chain.
Analysis of related compounds provides insight into the expected spectrum. The FTIR spectrum of pyrazine itself shows characteristic ring vibrations, with notable bands around 1020 cm⁻¹ and 1413 cm⁻¹. researchgate.netcore.ac.uk Crucially, the formation of a hydrochloride salt introduces a primary ammonium group (-NH₃⁺). Comparison with the spectra of other hydrochloride salts, like pyridine hydrochloride, indicates that a broad and strong absorption band is expected in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in the ammonium ion. researchgate.net
Table 3: Predicted Characteristic IR Absorption Bands for this compound This table is predictive and based on general principles and data from related compounds.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Ammonium (-NH₃⁺) | ~2500 - 3000 (broad, strong) researchgate.net |
| C-H Stretch | Aromatic (Pyrazine Ring) | ~3000 - 3100 |
| C-H Stretch | Aliphatic (-CH₂-) | ~2850 - 2960 |
| C=N and C=C Stretch | Pyrazine Ring | ~1400 - 1600 researchgate.net |
| N-H Bend | Ammonium (-NH₃⁺) | ~1500 - 1600 (often overlaps with ring stretches) |
Purity Assessment and Quantification through Chromatographic Methods (TLC, HPLC)
Chromatographic techniques are fundamental for separating components in a mixture and are therefore essential for assessing the purity of chemical compounds. Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor the progress of a reaction or for preliminary purity checks. researchgate.net High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for the accurate quantification of a substance and its impurities. pnrjournal.com
For this compound, a Reversed-Phase HPLC (RP-HPLC) method is a suitable approach for purity analysis. Development of methods for similar aromatic amine hydrochlorides often involves a C8 or C18 stationary phase. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer) to maintain a stable pH, which is critical for achieving good peak shape and reproducible retention times for ionizable compounds. nih.govjaptronline.com Detection is commonly performed using a UV detector set to a wavelength where the pyrazine ring exhibits strong absorbance, likely in the 250-290 nm range. pnrjournal.comjaptronline.com The method would be validated according to ICH guidelines for parameters like linearity, precision, accuracy, and specificity to ensure it is suitable for its intended purpose. researchgate.netnih.gov Commercial suppliers report the purity of this compound to be between 95% and 97% or higher.
Table 4: Plausible HPLC Method Parameters and Reported Purity
| Parameter | Typical Specification | |
|---|---|---|
| HPLC Method | Column | Reversed-Phase C18 or C8, e.g., 250 x 4.6 mm, 5 µm japtronline.com |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH adjusted) nih.govjaptronline.com | |
| Flow Rate | 1.0 mL/min nih.gov | |
| Detection | UV at ~260-280 nm pnrjournal.comjaptronline.com | |
| Validation | Validated for specificity, linearity, accuracy, precision. researchgate.net | |
| Reported Purity | ≥97.0% (by NMR) |
Solid-State Structural Analysis using X-ray Crystallography
X-ray Crystallography is the most definitive technique available for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This method provides unambiguous data on bond lengths, bond angles, and the absolute configuration of a molecule. researchgate.net For a substance like this compound, which is supplied as a solid, single-crystal X-ray diffraction would provide the ultimate proof of its structure.
While a published crystal structure for this specific compound was not identified in the surveyed literature, the technique has been successfully applied to characterize other drug hydrochlorides and heterocyclic compounds. nih.govresearchgate.net An analysis of this compound would be expected to confirm the geometry of the pyrazine ring, the conformation of the aminomethyl side chain, and the exact location of the proton on the nitrogenous base. Furthermore, it would reveal the nature of the ionic interaction between the protonated pyrazinylmethanammonium cation and the chloride anion and detail the intermolecular forces, such as hydrogen bonding and potential π–π stacking interactions, that govern the crystal lattice packing. nih.govresearchgate.net
Table 5: Information Obtainable from Single-Crystal X-ray Analysis
| Structural Information | Description |
|---|---|
| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the crystal's basic repeating unit. researchgate.net |
| Space Group | Describes the symmetry elements within the crystal. researchgate.net |
| 3D Atomic Coordinates | Precise x, y, z coordinates for every atom in the molecule. |
| Bond Lengths & Angles | Confirms the connectivity and geometry of the molecule. |
| Intermolecular Interactions | Details hydrogen bonding between the ammonium group, chloride ion, and pyrazine nitrogens, as well as other packing forces. nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) within a pure compound. This technique provides a direct verification of the compound's empirical and molecular formula. The experimentally determined percentages are compared against the theoretical values calculated from the proposed molecular formula. For a sample to be considered pure, the experimental values must fall within a narrow margin of the theoretical values, typically ±0.4%. researchgate.net For this compound, the analysis would also include chlorine. This method serves as a crucial final check on the identity and purity of a synthesized or commercial batch of the compound.
Table 6: Theoretical Elemental Composition of this compound (C₅H₈ClN₃) Calculated based on a molecular weight of 145.59 g/mol .
| Element | Symbol | Theoretical Weight % |
|---|---|---|
| Carbon | C | 41.25% |
| Hydrogen | H | 5.54% |
| Chlorine | Cl | 24.35% |
| Nitrogen | N | 28.86% |
Computational Chemistry and Molecular Modeling Studies of Pyrazin 2 Ylmethanamine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. nih.govchemrxiv.org These methods are used to predict molecular geometry, electronic structure, and various reactivity descriptors. For pyrazine (B50134) derivatives, DFT computations are often performed using functionals like B3LYP combined with basis sets such as 6-311G**, which provide a good balance between accuracy and computational cost. nih.govepstem.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. Frontier Molecular Orbital (FMO) analysis helps identify the regions most susceptible to electrophilic or nucleophilic attack. nih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for intermolecular interactions. chemrxiv.org For Pyrazin-2-ylmethanamine hydrochloride, the protonated amine group and the nitrogen atoms in the pyrazine ring would be expected to be key sites for electrostatic interactions. Natural Bond Orbital (NBO) analysis is another technique employed to study charge transfer and donor-acceptor interactions within the molecule. chemrxiv.org
Table 1: Representative Quantum Chemical Parameters for Pyrazine Derivatives This table presents typical data from computational studies on related pyrazine compounds to illustrate the outputs of quantum chemical calculations. Specific values for this compound would require dedicated computation.
| Compound Class | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
| Pyrazine Carboxamide Derivative | DFT/B3LYP/gen | -6.8 | -2.5 | 4.3 | chemrxiv.org |
| Functionalized Pyrazine | DFT/B3LYP/6-311G** | -6.5 | -1.7 | 4.8 | nih.gov |
| Tris(pyrazolo)benzene | B3LYP/6-311+G(2d,p) | -6.4 | -2.3 | 4.1 | susu.ru |
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov For compounds in the pyrazine class, docking studies have been performed against a variety of targets, including enzymes implicated in infectious diseases and cancer. nih.govmdpi.com
The process involves preparing the 3D structures of both the ligand (e.g., Pyrazin-2-ylmethanamine) and the target protein. The ligand's geometry is optimized, often using semi-empirical methods like AM1. researchgate.net Docking software, such as AutoDock or Molegro Virtual Docker, then systematically explores possible binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates binding affinity. researchgate.netajchem-a.com
Studies on pyrazine derivatives have revealed key interactions that contribute to binding. For instance, docking of pyrazine-based inhibitors into the active site of enzymes like Mycobacterium tuberculosis InhA and SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) has shown the importance of hydrogen bonds with specific amino acid residues and hydrophobic interactions. researchgate.netnih.gov The pyrazine ring itself can participate in π-π stacking or cation-π interactions, while the methanamine group is a potential hydrogen bond donor. researchgate.net
Table 2: Examples of Molecular Docking Studies on Pyrazine Derivatives This table summarizes findings from docking simulations of various pyrazine-containing molecules with different protein targets.
| Ligand/Pyrazine Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Source |
| Pyrazine-2-carboxylic acid derivative | M. tuberculosis InhA (4DRE) | -86.4 (Rerank Score) | TYR158, MET199 | researchgate.net |
| Pyrazine-linked 2-aminobenzamide | Histone Deacetylase 1 (HDAC1) | -8.5 (Binding Energy) | HIS142, GLY150, PHE207 | mdpi.com |
| Imidazolo-Triazole Hydroxamic Acid | Histone Deacetylase 2 (HDAC2, 4LXZ) | -8.7 (Binding Energy) | HIS146, PHE155, LEU276 | ajchem-a.com |
| Pyrazine Conjugate | SARS-CoV-2 RdRp (6M71) | -7.8 (Binding Affinity) | ASP760, ASP761, SER682 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.gov Both 2D and 3D-QSAR studies have been successfully applied to series of pyrazine derivatives. nih.govjapsonline.com
To build a QSAR model, a dataset of compounds with known activities (e.g., IC₅₀ values) is required. nih.gov This set is typically divided into a training set for model generation and a test set for validation. nih.gov Various molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include constitutional, topological, electronic, and steric properties. Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to create an equation linking these descriptors to the biological activity. nih.gov
The statistical quality of a QSAR model is assessed using parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (R²pred) for the external test set. japsonline.comnih.gov For pyrazine derivatives, QSAR models have identified descriptors like molecular volume, the number of hydrogen bond donors, and specific electrostatic and steric fields as being significant for their biological activity against targets such as Bruton's tyrosine kinase (BTK). nih.govjapsonline.com
Table 3: Statistical Validation of QSAR Models for Pyrazine-Related Inhibitors This table showcases the statistical parameters of QSAR models developed for various classes of inhibitors containing pyrazine or similar heterocyclic scaffolds.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of ligands and proteins over time. nih.gov This technique is crucial for assessing the stability of ligand-protein complexes predicted by molecular docking and for refining the understanding of binding thermodynamics. mdpi.comnih.gov
An MD simulation begins with the docked complex of the ligand (e.g., this compound) and its target protein, solvated in a box of water molecules and ions to mimic physiological conditions. The system's trajectory is then calculated by solving Newton's equations of motion, governed by a molecular mechanics force field like AMBER or CHARMM. ajchem-a.commdpi.com Simulations are typically run for tens to hundreds of nanoseconds. mdpi.com
Analysis of the MD trajectory provides valuable information. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. nih.gov The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions of the protein involved in binding. nih.gov Furthermore, MD simulations can be used with methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. ajchem-a.com
Table 4: Typical Parameters and Outputs from MD Simulations of Ligand-Protein Complexes This table provides examples of settings and results from MD simulations performed on pyrazine-related compounds to illustrate the methodology.
| System | Force Field | Simulation Time (ns) | Key Analysis | Finding | Source |
| Pyrazine-linked HDACi in HDAC1 | Not Specified | Not Specified | RMSD, SAR | Rationalized in vitro data and deduced structure-activity relationships. | mdpi.com |
| Imidazolo-Triazole in HDAC2 | CHARMM 36 | 100 | RMSD, RMSF, SASA | The ligand-receptor complex was stable with an average RMSD of ~1.6-2.7 Å. | ajchem-a.com |
| Pyrimidin-2-amine in CDK2/4/6 | Not Specified | Not Specified | RMSD, Binding Free Energy | Validated docking results and identified key electrostatic interactions. | nih.gov |
Investigation of Solvent Effects and Proton Transfer Mechanisms
The surrounding solvent can significantly influence a molecule's structure, stability, and reactivity. For an ionizable compound like this compound, understanding solvent effects and protonation states is critical. Computational methods can model these phenomena by using either explicit solvent molecules or implicit continuum solvent models (like the Polarizable Continuum Model, PCM). nih.gov
Studies on related pyrazine and imidazole (B134444) complexes have shown that solvent polarity can dramatically affect electronic transitions, a phenomenon known as solvatochromism. researchgate.net For instance, a metal-to-ligand charge transfer (MLCT) in a ruthenium-pyrazine complex shows a significant red-shift in aqueous solution due to the large charge separation upon excitation. researchgate.net
Furthermore, computational chemistry is used to investigate proton transfer mechanisms, which are fundamental to acid-base chemistry. nih.gov For a molecule with multiple basic sites like Pyrazin-2-ylmethanamine, DFT calculations can determine the most likely protonation sites and calculate the corresponding acid dissociation constants (pKa). nih.gov By mapping the potential energy surface, researchers can identify transition states and calculate the energy barriers for proton transfer between different sites on the molecule, often showing how solvent molecules like water can act as catalysts to lower these barriers. nih.gov
Table 5: Computational Studies of Protonation and Solvent Effects on Heterocycles This table summarizes findings from studies on related N-heterocyclic compounds, highlighting the types of insights gained.
| System | Method | Focus of Study | Key Finding | Source |
| 2,6-bis(1H-imidazol-2-yl)pyridine hydrochloride | DFT, Titrations | Acid-base equilibria, proton-coupled electron transfer | Determined pKa values (5.40 and 3.98) and characterized electrochemical behavior. | nih.gov |
| [Ru(NH₃)₅(Pyrazine)]²⁺ | DFT/EFP/MD | Solvent effects on MLCT | A large red-shift (0.55 eV) in the electronic transition was observed in aqueous solution. | researchgate.net |
| 2-thioxanthine | DFT (PCM) | Proton transfer tautomerization | Water molecules were shown to catalyze proton transfer, with the lowest energy barrier being 44.0 kJ/mol. | nih.gov |
Structure Activity Relationship Sar Investigations of Pyrazin 2 Ylmethanamine Hydrochloride Derivatives
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of pyrazin-2-ylmethanamine derivatives are highly sensitive to the nature and position of substituents on both the pyrazine (B50134) ring and the methanamine nitrogen. Research has demonstrated that even minor chemical alterations can lead to significant changes in efficacy and target preference.
One area where this has been extensively studied is in the development of antimycobacterial agents. Pyrazinamide (B1679903), a cornerstone drug for tuberculosis treatment, is a structural analog of pyrazin-2-ylmethanamine derivatives. This has spurred research into related compounds. For instance, a series of N-(pyrazin-2-yl)benzenesulfonamides were synthesized to explore the impact of replacing the amide linker of pyrazinamide analogs with a sulfonamide linker. nih.gov In these studies, substitutions on the benzene (B151609) ring were found to be critical for activity. Notably, the introduction of a 4-amino group on the benzenesulfonamide (B165840) moiety led to a significant increase in antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov The compounds 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide both exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL. nih.gov The addition of a chlorine atom to the pyrazine ring in the latter compound did not alter the MIC value, suggesting that for this particular scaffold, the 4-aminobenzenesulfonamide portion is the primary determinant of potency. nih.gov
Further illustrating the impact of substituents, a separate study on pyrazinamide derivatives designed for anti-Mycobacterium tuberculosis activity revealed how modifications to the group attached to the pyrazine-2-carboxamide core influence efficacy. nih.gov By introducing various alkyl and cyclic moieties, researchers were able to modulate the biological activity.
The following table summarizes the antimycobacterial activity of selected N-substituted pyrazine-2-carboxamide derivatives.
| Compound ID | Substituent (R) | MIC (µg/mL) against M. tuberculosis H37Rv |
| 1a | -CH2CH2-morpholine | >100 |
| 1b | -CH2CH2-piperidine | >100 |
| 1c | -CH2CH2-pyrrolidine | >100 |
| 1d | -CH2CH2CH2-morpholine | >100 |
| 1e | -CH2CH2CH2-piperidine | >100 |
| 1f | -CH2CH2CH2-pyrrolidine | >100 |
Data sourced from a study on pyrazinamide derivatives. nih.gov
In a different context, the pyrazole (B372694) scaffold, which is structurally related to pyrazine, has also been extensively studied. For instance, in the development of inhibitors for meprin α and β, the introduction of acidic moieties was found to be crucial for activity against meprin β. researchgate.net This highlights a common theme in SAR studies where the electronic properties of substituents (electron-donating vs. electron-withdrawing) play a key role in target interaction.
Elucidation of Key Pharmacophoric Features of the Pyrazin-2-ylmethanamine Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the pyrazin-2-ylmethanamine scaffold, several key pharmacophoric features have been identified through various studies.
The pyrazine ring itself is a critical feature, acting as a bioisosteric replacement for other aromatic or heteroaromatic rings in many drug classes. nih.gov Its nitrogen atoms are key hydrogen bond acceptors, which can facilitate anchoring of the molecule within the binding site of a biological target. researchgate.net The geometry and electronic properties of the pyrazine ring, such as its planarity and dipole moment, contribute significantly to its interaction with receptors and enzymes. nih.gov
The methanamine side chain provides a primary amine group, which is a crucial pharmacophoric element. This amine is often protonated at physiological pH (as in the hydrochloride salt), allowing for a strong ionic interaction or hydrogen bonding with acidic residues (e.g., aspartate or glutamate) in a protein's active site. The flexibility of the methylene (B1212753) linker allows the amine to orient itself optimally for this interaction.
In the case of the active antitubercular N-(pyrazin-2-yl)benzenesulfonamide derivatives, the pharmacophore for the inhibition of the folate pathway was identified. nih.gov This includes the 4-aminobenzenesulfonamide moiety, a well-known pharmacophore present in sulfonamide antibiotics. This suggests that for this class of compounds, the pyrazin-2-ylmethanamine scaffold serves to correctly position the sulfonamide pharmacophore for its target interaction.
Computational studies, such as 3D-QSAR and pharmacophore modeling, are instrumental in defining these features. For example, in a study of pyrazine-linked indazoles as PIM-1 kinase inhibitors, pharmacophore models were generated that highlighted the importance of hydrogen bond acceptors, donors, and aromatic rings for activity. nih.gov While not directly on pyrazin-2-ylmethanamine, these studies on related pyrazine derivatives provide a framework for understanding the key interaction points.
Design Principles for Enhanced Potency and Selectivity
Based on SAR and pharmacophoric analysis, several design principles can be formulated to enhance the potency and selectivity of pyrazin-2-ylmethanamine derivatives.
Modification of the Amine Substituent: The primary amine of the methanamine group is a key handle for modification. Introducing various substituents can modulate lipophilicity, steric bulk, and hydrogen bonding capacity. For example, creating secondary or tertiary amines by adding alkyl or aryl groups can fine-tune the compound's properties to better fit the target's binding pocket and improve cell permeability.
Substitution on the Pyrazine Ring: The pyrazine ring can be substituted at positions 3, 5, and 6. Introducing small alkyl groups, halogens, or other functional groups can influence the electronic properties of the ring and its metabolic stability. nih.gov For instance, the addition of a chlorine atom can block a site of metabolism or provide an additional interaction point within the binding site. nih.gov
Linker Modification: The linker between the pyrazine ring and other pharmacophoric elements can be altered. As seen in the comparison between pyrazinecarboxamides and N-(pyrazin-2-yl)benzenesulfonamides, changing the linker from an amide to a sulfonamide drastically alters the biological activity profile and even the mechanism of action. nih.gov The length and flexibility of the linker are also critical parameters to optimize.
The following table provides examples of how different substituents on a related pyrazole scaffold can impact inhibitory activity, illustrating common design strategies.
| Compound | R1 | R2 | IC50 (nM) Meprin α | IC50 (nM) Meprin β |
| 7a | H | H | 14 | 224 |
| 16a | O-CH2-O (benzo[d] nih.govnih.govdioxole) | O-CH2-O (benzo[d] nih.govnih.govdioxole) | 3 | 114 |
| 16j | COOH | COOH | 15 | 15 |
Data adapted from SAR studies of pyrazole-based meprin inhibitors, demonstrating the impact of aryl substitution. researchgate.net
Biological Activities and Pharmacological Mechanisms of Pyrazin 2 Ylmethanamine Hydrochloride and Its Analogs
Antimicrobial Activity Studies
While direct studies on the antimicrobial properties of Pyrazin-2-ylmethanamine hydrochloride are limited, research on its analogs, particularly pyrazine-2-carbohydrazide (B1222964) and pyrazine (B50134) ester derivatives, provides insight into the potential antimicrobial efficacy of this class of compounds. google.comgoogleapis.com
Antibacterial Efficacy and Mechanism of Action
Studies on pyrazine-2-carboxylic acid derivatives have demonstrated their potential as antibacterial agents. A series of these derivatives, synthesized by reacting substituted pyrazine-2-carboxylic acids with various piperazines, exhibited notable antimicrobial activity against several bacterial strains. google.com The proposed mechanism for some of these derivatives involves the inhibition of crucial enzymes in bacterial metabolic pathways, such as GlcN-6-P synthase. google.com
For instance, in a study of novel pyrazine-2-carboxylic acid derivatives, several compounds showed significant activity against both Gram-positive and Gram-negative bacteria. google.com The minimum inhibitory concentration (MIC) values for some of the most active compounds are detailed in the table below.
Table 1: Antibacterial Activity of Pyrazine-2-Carboxylic Acid Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| P3 | E. coli | 50 |
| P4 | E. coli | 50 |
| P6 | P. aeruginosa | 25 |
| P7 | E. coli | 50 |
| P7 | P. aeruginosa | 25 |
| P9 | E. coli | 50 |
| P9 | P. aeruginosa | 25 |
| P10 | P. aeruginosa | 25 |
Data sourced from a study on novel pyrazine-2-carboxylic acid derivatives of piperazines. google.com
Furthermore, pyrazinamide (B1679903), a well-known pyrazine derivative, is a frontline drug for treating tuberculosis, which is caused by Mycobacterium tuberculosis. google.com Its mechanism of action is unique, as it is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme at an acidic pH, which then disrupts membrane transport and energy metabolism. google.com While not a direct analog of this compound, the established antibacterial properties of pyrazinamide underscore the potential of the pyrazine scaffold in developing new antibacterial agents. google.com
Antifungal Properties and Cellular Targets
The antifungal potential of pyrazine analogs has also been investigated. Pyrazine ester derivatives have shown promising results against various phytopathogenic fungi. acs.org For example, compound 3c (1-(pyrazin-2-yl) ethyl benzoate) demonstrated significant inhibitory rates against R. solani and P. nicotianae. acs.org Similarly, compound 3b ((5-methylpyrazin-2-yl) methyl benzoate) also exhibited strong inhibitory effects against R. solani. acs.org
Table 2: Antifungal Activity of Pyrazine Ester Derivatives
| Compound | Fungal Strain | Inhibition Rate at 0.5 mg/mL (%) | EC50 (mg/mL) |
|---|---|---|---|
| 3c | R. solani | 94 | 0.0191 |
| 3c | P. nicotianae | 80 | 0.1870 |
| 3b | R. solani | 82 | 0.0209 |
Data from a study on the synthesis and antifungal evaluation of pyrazine esters. acs.org
The cellular targets for many antifungal pyrazine derivatives are still under investigation, but some studies suggest that they may interfere with fungal cell respiration and energy production. acs.org This mechanism is distinct from many currently available antifungal drugs, suggesting that pyrazine analogs could represent a novel class of antifungal therapies. acs.org General cellular targets for antifungal agents include DNA replication, protein synthesis, ergosterol (B1671047) biosynthesis, and cell wall synthesis. google.com
Anticancer and Antitumor Research
The anticancer properties of pyrazine derivatives have been a significant area of research. acs.orggoogle.comambeed.com These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate the cell cycle in various cancer cell lines. acs.orggoogle.com
Induction of Apoptosis in Cancer Cell Lines
A notable analog, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), has demonstrated potent pro-apoptotic effects in human chronic myeloid leukemia (K562) cells. acs.orggoogle.com Treatment with 2-mOPP led to morphological changes characteristic of apoptosis, which was confirmed by Annexin V/PI staining and DNA fragmentation assays. acs.orggoogle.com The study revealed that 2-mOPP induces apoptosis by modulating the expression of key apoptosis-related proteins. acs.orggoogle.com
Specifically, the expression of the pro-apoptotic protein Bax was increased, while the expression of the anti-apoptotic proteins Bcl2 and Survivin was downregulated. acs.orggoogle.com This shift in the Bax/Bcl2 ratio is a critical event in the intrinsic pathway of apoptosis.
Inhibition of Cell Proliferation and Modulation of Cell Cycle
The same pyrazine derivative, 2-mOPP, was also found to inhibit the proliferation of K562 leukemia cells with an IC50 of 25µM after 72 hours of treatment. acs.orggoogle.com Further investigation into the mechanism revealed that 2-mOPP causes cell cycle arrest at the G0/G1 phase. acs.orggoogle.com This was evidenced by an increase in the sub-G1 cell population, which is indicative of apoptotic cells. acs.orggoogle.com
Table 3: Anticancer Activity of a Pyrazine Derivative (2-mOPP) in K562 Cells
| Parameter | Observation |
|---|---|
| Cell Viability (IC50) | 25 µM at 72 hours |
| Apoptosis Induction | Confirmed by morphological changes, Annexin V/PI staining, and DNA fragmentation |
| Cell Cycle Arrest | G0/G1 phase |
| Molecular Changes | Increased Bax expression, Decreased Bcl2 and Survivin expression |
Data from a study on a new pyrazine derivative in chronic myeloid leukemia K562 cells. acs.orggoogle.com
Specific Molecular Targets in Oncogenesis
Research into the specific molecular targets of pyrazine derivatives in cancer is ongoing. The study on 2-mOPP clearly identifies the Bcl2 family of proteins (Bax and Bcl2) and the inhibitor of apoptosis protein (IAP) Survivin as key molecular targets. acs.orggoogle.com By modulating these proteins, the compound effectively pushes cancer cells towards apoptosis.
Furthermore, other pyrazine analogs have been investigated as inhibitors of key enzymes involved in cancer progression. For example, certain pyrazine derivatives have been identified as inhibitors of Casein Kinase 2 (CSNK2), a protein kinase implicated in cell survival, proliferation, and resistance to apoptosis. ambeed.com Another patent highlights the potential of imidazo[1,5-a]pyrazine (B1201761) compounds, synthesized from pyrazin-2-ylmethanamine, as inhibitors of the transcription activating proteins CBP and P300, which are involved in the development and progression of various cancers, including prostate cancer and multiple myeloma. google.com
Enzyme Inhibition Studies and Mechanistic Insights
The pyrazine scaffold is a key component in a multitude of compounds designed to interact with various enzymatic targets. Research into this compound and its analogs has revealed a broad spectrum of biological activities, primarily centered on enzyme inhibition. These activities span across several enzyme families, including metalloproteinases, kinases, phosphodiesterases, and others, highlighting the versatility of the pyrazine core in medicinal chemistry. The following sections detail the inhibitory actions of these compounds on specific enzymes and the mechanistic insights gained from these studies.
Inhibition of ADAMTS5 Affecting Cartilage Degradation
Currently, there is limited publicly available research specifically detailing the direct inhibition of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5) by this compound or its close analogs. ADAMTS5 is a key enzyme involved in the degradation of aggrecan, a major component of cartilage, and its inhibition is a therapeutic strategy for osteoarthritis. While the pyrazine motif is common in various enzyme inhibitors, specific studies linking this particular compound to ADAMTS5 are not prominent in the reviewed literature.
Modulation of Kinases (e.g., JAK3, CDK2, p300/CBP HAT) and Their Biological Roles
Pyrazine-based structures are well-represented in the field of kinase inhibition, targeting enzymes that are crucial for cellular signaling pathways involved in cell proliferation, inflammation, and immune regulation. tandfonline.com Analogs of this compound have been developed as potent inhibitors of several key kinases.
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a critical regulator of the cell cycle, and its dysregulation is implicated in the growth of various human cancers. nih.gov A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement, demonstrated potent CDK2 inhibitory activity. nih.gov One of the most potent compounds in this series, compound 15 , inhibited CDK2 with a Kᵢ value of 0.005 µM. nih.gov Mechanistic studies showed that this compound could reduce the phosphorylation of the retinoblastoma protein, arrest cells in the S and G2/M phases of the cell cycle, and induce apoptosis. nih.gov Further studies on (4-pyrazolyl)-2-aminopyrimidines led to the identification of compound 17 , a highly potent and selective CDK2 inhibitor with an IC₅₀ of 0.29 nM. nih.gov
p300/CBP Histone Acetyltransferase (HAT): The histone acetyltransferases p300 and its paralog CBP are crucial transcriptional co-activators that play a significant role in gene regulation. nih.gov Their HAT domain has emerged as a potential drug target for cancer. nih.gov Screening efforts identified 1,4-pyrazine-containing compounds as a novel class of p300 HAT inhibitors. nih.gov Structure-activity relationship studies produced compound 29 , which inhibits p300 HAT with an IC₅₀ value of 1.4 μM. nih.gov Enzyme kinetics revealed that it acts as a competitive inhibitor against the histone substrate. nih.gov Another potent and selective p300/CBP catalytic inhibitor, A-485 , was found to be competitive with acetyl-CoA. nih.gov A-485 treatment in prostate adenocarcinoma cells resulted in a dose-dependent decrease of H3K27 acetylation with an EC₅₀ of 73 nM. nih.gov
Table 1: Inhibition of Kinases by Pyrazine Analogs
| Compound | Target Enzyme | Potency (IC₅₀ / Kᵢ / EC₅₀) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound 15 | CDK2 | Kᵢ = 0.005 µM | Not specified | nih.gov |
| Compound 17 | CDK2 | IC₅₀ = 0.29 nM | Not specified | nih.gov |
| Compound 29 | p300 HAT | IC₅₀ = 1.4 µM | Competitive with histone substrate | nih.gov |
| A-485 | p300/CBP HAT | EC₅₀ = 73 nM (for H3K27Ac) | Competitive with Acetyl-CoA | nih.gov |
Phosphodiesterase Inhibition (e.g., PDE10A, PDE1) and Neurological Implications
Phosphodiesterases (PDEs) are enzymes that hydrolyze the second messengers cAMP and cGMP, thereby playing a critical role in signal transduction. PDE10A, in particular, is highly expressed in the medium spiny neurons of the striatum, making it a key target for treating neurological and psychiatric disorders like schizophrenia and Huntington's disease. nih.govnih.gov
Inhibition of PDE10A increases the levels of both cAMP and cGMP, which modulates the activity of the direct and indirect striatal output pathways. frontiersin.org This modulation is believed to be the basis for the potential therapeutic effects of PDE10A inhibitors. nih.gov Studies have shown that PDE10A inhibition can preferentially activate the indirect pathway medium spiny neurons, a mechanism that shares similarities with the action of D2 receptor antagonists used as antipsychotics. nih.gov
Several pyrazine-containing analogs have been developed as potent PDE10A inhibitors. For example, CPL500036 was identified as a potent and selective inhibitor with an IC₅₀ of 1 nM. frontiersin.org The therapeutic potential of PDE10A inhibitors extends to neuroinflammatory conditions. The inhibitors MP-10 and TP-10 were shown to reduce the activation of the NLRP3 inflammasome, a key component of the innate immune response, leading to decreased inflammation and pyroptosis in models of sepsis and nerve injury. nih.gov These findings suggest that targeting PDE10A could be a viable strategy for managing conditions driven by excessive inflammation. nih.gov
Table 2: Inhibition of PDE10A by Pyrazine Analogs
| Compound | Target Enzyme | Potency (IC₅₀) | Neurological Implication | Reference |
|---|---|---|---|---|
| CPL500036 | PDE10A | 1 nM | Treatment of disorders associated with the basal ganglia | frontiersin.org |
| MP-10 | PDE10A | Not specified | Reduction of inflammasome-driven inflammation | nih.gov |
| TP-10 | PDE10A | Not specified | Reduction of inflammasome-driven inflammation | nih.gov |
Inhibition of p97/VCP in Cellular Processes
The AAA-ATPase p97, also known as valosin-containing protein (VCP), is a molecular chaperone involved in a vast array of cellular activities, including protein degradation through the ubiquitin-proteasome system and autophagy. nih.govnih.gov Because of its central role in protein homeostasis, p97 is a target for cancer therapy. nih.gov
A significant finding in this area is the direct use of 1-(pyrazin-2-yl)methanamine hydrochloride in the synthesis of novel p97 inhibitors. nih.gov Specifically, it was used to create 2-Chloro-N-(pyrazin-2-ylmethyl)quinazolin-4-amine (9a) , an analog of the known p97 inhibitor DBeQ. nih.gov DBeQ and its analogs are ATP-competitive inhibitors that target the D2 ATP-binding site of p97. nih.gov
Other research has led to the development of various potent p97 inhibitors. CB-5083 is a selective and orally bioavailable inhibitor that targets the D2 site with an IC₅₀ of 11 nM. medchemexpress.com The inhibitors ML240 and ML241 are also potent, with IC₅₀ values of approximately 100 nM and 110 nM, respectively. medchemexpress.com Some inhibitors are covalent, targeting specific amino acid residues in the active site. For instance, NMS-859 is a covalent inhibitor that modifies Cys522 in the D2 domain. medchemexpress.com The development of these compounds, including those derived directly from this compound, underscores the potential of this chemical class to modulate crucial cellular protein quality control pathways. nih.gov
Table 3: Inhibition of p97/VCP by Pyrazine Analogs and Related Compounds
| Compound | Target Enzyme | Potency (IC₅₀) | Mechanism of Action | Reference |
|---|---|---|---|---|
| DBeQ Analogs | p97/VCP | <10 µM (for DBeQ) | ATP-competitive, targets D2 site | nih.gov |
| CB-5083 | p97/VCP | 11 nM | Selective for D2 site | medchemexpress.com |
| ML240 | p97/VCP | 100 nM | Not specified | medchemexpress.com |
| ML241 | p97/VCP | 110 nM | Competitive | medchemexpress.com |
| NMS-859 | p97/VCP | 0.37 µM | Covalent, targets Cys522 | medchemexpress.com |
Inhibition of Bacterial Enzymes (e.g., N-Succinyl-L,L-2,6-Diaminopimelic Acid Desuccinylase (DapE))
The rise of antibiotic resistance necessitates the discovery of new bacterial targets. luc.edu One such target is N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme essential for the lysine (B10760008) biosynthesis pathway in many bacteria but absent in mammals. luc.edu Research into DapE inhibitors has explored pyrazole-based compounds, which are bioisosteres of previously identified tetrazole inhibitors. luc.edumdpi.com
While much of the work has focused on pyrazole (B372694) scaffolds, a direct link to pyrazine analogs exists. The synthesis of N-(6-Chloropyrazin-2-yl)-2-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)acetamide (7i) demonstrates the integration of the pyrazine ring into this class of inhibitors. mdpi.com The most potent pyrazole-based inhibitors identified against DapE from Haemophilus influenzae were compound 7d , with an IC₅₀ of 17.9 µM, and the (R)-enantiomer of compound 7q , with an IC₅₀ of 18.8 µM. mdpi.comnih.gov These compounds were found to be competitive inhibitors. mdpi.com
Additionally, imidazo[1,2-a]pyrazine (B1224502) derivatives have been developed as inhibitors of another bacterial enzyme, the VirB11 ATPase HP0525, which is a key component of the bacterial type IV secretion system, highlighting another avenue for developing pyrazine-based antibacterial agents. nih.gov
Table 4: Inhibition of Bacterial DapE by Pyrazole-Based Analogs
| Compound | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound 7d | DapE | IC₅₀ = 17.9 µM | Competitive | mdpi.com |
| (R)-7q | DapE | IC₅₀ = 18.8 µM, Kᵢ = 17.3 µM | Competitive | mdpi.com |
Inhibition of Other Enzymes (e.g., α-glucosidase, lipoxygenase, acetylcholinesterase, butyrylcholinesterase)
The structural versatility of pyrazine has allowed for its incorporation into inhibitors targeting a variety of other enzymes. There is limited specific information in the provided search results on the inhibition of α-glucosidase and lipoxygenase by this compound or its direct analogs. However, significant research has been conducted on pyrazine-containing compounds as inhibitors of cholinesterases.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov A series of novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines were synthesized and evaluated for cholinesterase inhibitory activity. nih.gov Among these, compound (4l) was the most active, with IC₅₀ values of 0.11 µM against AChE and 3.4 µM against BChE. nih.gov Another study focused on 2-chloro-3-hydrazinopyrazine derivatives, from which CHP4 emerged as a potent AChE inhibitor with an IC₅₀ of 3.76 µM. nih.gov These findings demonstrate the utility of the pyrazine core in designing molecules for neurodegenerative disease targets.
Table 5: Inhibition of Cholinesterases by Pyrazine Analogs
| Compound | Target Enzyme | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Compound (4l) | AChE | 0.11 µM | nih.gov |
| Compound (4l) | BChE | 3.4 µM | nih.gov |
| CHP4 | AChE | 3.76 µM | nih.gov |
Modulation of Cell Signaling Pathways (e.g., MAPK/ERK pathway)
Analogs of this compound have been identified as modulators of crucial cell signaling pathways, notably the MAPK/ERK pathway, often through the inhibition of key regulatory proteins like SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a protein tyrosine phosphatase that plays a significant role in mediating cell proliferation, differentiation, and migration. nih.govresearchgate.net Its dysregulation is closely associated with various cancers. researchgate.net
Research has focused on designing pyrazine-based small molecules as allosteric inhibitors of SHP2. researchgate.netmdpi.com These inhibitors are designed to bind to a site on the SHP2 protein distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This inhibition prevents the dephosphorylation of its target proteins, thereby disrupting downstream signaling.
A critical downstream target of SHP2 is the RAS/ERK mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in human cancers. nih.govnih.gov Studies have shown that inhibition of SHP2 by compounds like SHP099, a pyrazine-containing molecule, can prevent the reactivation of the ERK MAPK pathway. nih.gov This is particularly relevant in the context of resistance to MEK inhibitors, another class of drugs that target the MAPK pathway. nih.govscispace.com By blocking SHP2, pyrazine analogs can impede the signaling from receptor tyrosine kinases (RTKs) to RAS, thereby suppressing the entire MAPK cascade. nih.govnih.gov This dual inhibition strategy, combining a SHP2 inhibitor with a MEK or ERK inhibitor, has shown synergistic effects in reducing tumor growth in various cancer models, including KRAS-mutant pancreatic, lung, and ovarian cancers. nih.govbiorxiv.org
The mechanism involves the SHP2 inhibitor preventing the adaptive resistance that often arises from MEK inhibitor treatment, where cancer cells reactivate the ERK pathway through feedback loops involving RTKs. nih.govscispace.com The combination of SHP2 and ERK inhibitors has demonstrated superior disruption of the MAPK pathway, leading to increased apoptosis in cancer cells compared to single-agent treatments. biorxiv.org
Table 1: Pyrazine Analogs and their Effect on Cell Signaling Pathways
| Compound/Analog Class | Target | Pathway Modulated | Observed Effect | Reference |
| Pyrazine-based small molecules (e.g., SHP099 analogs) | SHP2 | MAPK/ERK | Allosteric inhibition of SHP2, prevention of ERK pathway reactivation, synergistic anti-cancer activity with MEK/ERK inhibitors. | nih.govnih.gov |
| Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride | SHP2 | Protein Tyrosine Phosphatases Pathway | Cytotoxic agent against various human cancer cell lines. | nih.govresearchgate.net |
| Combination of SHP2i (RMC-4550) and ERKi (LY3214996) | SHP2 and ERK | MAPK Pathway | Synergistic anticancer activity, increased apoptosis in pancreatic ductal adenocarcinoma models. | biorxiv.org |
Antiviral Activities (e.g., against SARS-CoV-2)
Pyrazine derivatives have demonstrated significant antiviral properties, most notably against RNA viruses like SARS-CoV-2, the causative agent of COVID-19. nih.govnih.govnih.gov The primary mechanism of action for many of these antiviral pyrazine analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.govyoutube.com
A prominent example is Favipiravir (B1662787) (T-705), a pyrazine carboxamide derivative. nih.govnih.gov Favipiravir is a prodrug that, once inside the body, is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (T-705-RTP). nih.gov This active metabolite acts as a nucleoside analog, mimicking purine (B94841) nucleosides. nih.govthieme-connect.de T-705-RTP is recognized by the viral RdRp and incorporated into the nascent viral RNA strand. nih.gov This incorporation leads to the disruption of viral replication through two main mechanisms: lethal mutagenesis, where the incorporated analog causes errors in the viral RNA sequence, and chain termination, which halts the synthesis of the viral RNA. nih.govthieme-connect.de This selective inhibition of the viral polymerase disrupts the virus's ability to multiply without significantly affecting the host's cellular machinery. nih.gov
Researchers have synthesized and screened various new pyrazine conjugates for their efficacy against SARS-CoV-2. nih.gov For instance, a series of pyrazine-triazole conjugates and pyrazine-benzothiazole hybrids have been developed. nih.gov Several of these compounds, such as certain pyrazine-triazole conjugates (5d–g) and (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide (12i), have shown significant potency against SARS-CoV-2 in vitro, with some exhibiting a better selectivity index than the reference drug Favipiravir. nih.gov The selectivity index, a ratio of the cytotoxic concentration to the effective antiviral concentration, indicates a favorable safety and efficacy profile. nih.gov
Computational studies, including molecular docking, have been used to validate these biological findings, suggesting that these pyrazine analogs can effectively bind to the SARS-CoV-2 RdRp, thus inhibiting its function. nih.govmdpi.com
Table 2: Antiviral Activity of Pyrazine Analogs against SARS-CoV-2
| Compound/Analog Class | Mechanism of Action | Key Findings | Reference |
| Favipiravir (T-705) | Inhibition of RNA-dependent RNA polymerase (RdRp) via its active metabolite T-705-RTP. | Acts as a nucleoside analog causing lethal mutagenesis and chain termination of viral RNA. | nih.govnih.govyoutube.comthieme-connect.de |
| Pyrazine-triazole conjugates | Inhibition of RdRp (putative) | Significant in vitro potency against SARS-CoV-2, with some analogs showing a higher selectivity index than Favipiravir. | nih.gov |
| (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide | Inhibition of RdRp (putative) | Showed promising antiviral properties against SARS-CoV-2 in preliminary studies. | nih.gov |
Antileishmanial Activity and Disruption of Parasite Mitochondrial Function
Certain analogs of this compound, specifically those belonging to the 2-pyrazylhydrazone class, have emerged as a new category of agents with significant antileishmanial activity. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus.
Studies have reported the synthesis and evaluation of 2-pyrazyl and 2-pyridylhydrazone derivatives against various Leishmania species. Several of these compounds exhibited potent activity against the amastigote forms of Leishmania amazonensis, which is the clinically relevant intracellular stage of the parasite, with IC50 values below 20 μM.
A key aspect of the pharmacological mechanism of these pyrazine-containing compounds is the disruption of the parasite's mitochondrial function. Preliminary investigations into the mode of action of this hydrazone-derived series indicate that their antileishmanial effect on L. amazonensis promastigotes is linked to the accumulation of reactive oxygen species (ROS) and the subsequent disruption of mitochondrial function. The mitochondrion is a crucial organelle for the parasite's survival and energy metabolism, making it a prime target for chemotherapy. While some antileishmanial drugs like diamidines are known to cause mitochondrial dilation, the arylimidamide DB766, which also contains amidine functional groups, does not appear to alter mitochondrial morphology in the same way, suggesting distinct mechanisms of action among different classes of compounds. nih.gov Miltefosine, another antileishmanial drug, is known to disrupt mitochondrial function and interfere with lipid metabolism in the parasite. nih.gov
Neuroprotective and Neurodegenerative Disease Applications (e.g., mGluR2 Negative Allosteric Modulation)
The modulation of metabotropic glutamate (B1630785) receptors (mGluRs) is a key strategy in the development of treatments for neurological and psychiatric disorders. Specifically, the metabotropic glutamate receptor 2 (mGluR2) has been identified as a promising therapeutic target. patsnap.com Overexpression of mGluR2 has been observed in the neurons of patients with Alzheimer's disease, and its overactivation has been linked to the formation of amyloid plaques in in vitro models. researchgate.net This suggests that inhibiting mGluR2 could be a viable neuroprotective strategy.
Negative allosteric modulators (NAMs) of mGluR2 are compounds that bind to a site on the receptor different from the glutamate binding site, thereby reducing the receptor's response to glutamate. patsnap.comresearchgate.net The development of potent and selective mGluR2 NAMs is an active area of research for the potential treatment of neurodegenerative conditions like Alzheimer's disease. researchgate.net
While direct studies on this compound as an mGluR2 NAM are not extensively documented in the provided context, the broader class of pyrazine derivatives has been investigated for neuroprotective effects. For instance, cinnamic acid–pyrazine derivatives have been synthesized to enhance neurovascular protection and have shown protective activity in human neuroblastoma cell lines against free radical damage. mdpi.com This highlights the potential of the pyrazine scaffold in developing neuroprotective agents. The development of mGluR2 NAMs is seen as a promising approach for conditions where a downregulation of mGluR2 signaling may be beneficial. patsnap.com
Anti-inflammatory Properties
Pyrazine derivatives have been recognized for their wide range of pharmacological effects, including anti-inflammatory properties. nih.govtandfonline.comresearchgate.net The anti-inflammatory action of these compounds is often attributed to their ability to modulate key inflammatory pathways.
One of the mechanisms by which pyrazine analogs exert their anti-inflammatory effects is through the inhibition of nitric oxide (NO) production. mdpi.com For example, a derivative of paeonol (B1678282) containing a pyrazine structure demonstrated a significant inhibitory activity of 56.32% against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM. mdpi.com LPS is a potent inducer of inflammation, and the overproduction of NO is a hallmark of the inflammatory process. By suppressing NO production, these compounds can mitigate the inflammatory response.
The anti-inflammatory potential of pyrazines is also linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. nih.gov While much of the research in this area has focused on pyrazole and pyrazoline derivatives as COX inhibitors, the structural similarities and broad biological activities of pyrazines suggest a potential for similar mechanisms. nih.gov Furthermore, some pyrazine derivatives have shown the ability to scavenge free radicals, which can contribute to their anti-inflammatory capacity, as oxidative stress is closely linked to inflammation. mdpi.com
T-Cell Kinase Inhibition and Immunomodulation
The pyrazine scaffold is a key component in the development of various kinase inhibitors, including those that play a crucial role in immune cell signaling, such as T-cell kinases. researchgate.net Kinases are enzymes that are fundamental to cellular signaling, and their inhibition can modulate immune responses, making them attractive targets for treating autoimmune diseases and cancers. researchgate.net
One notable example is the development of 8-amino-imidazo[1,5-a]pyrazine derivatives as inhibitors of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that is essential for B-cell development, differentiation, and signaling. However, it is also expressed in T-cells and is involved in T-cell activation and function. Therefore, BTK inhibitors can have immunomodulatory effects that extend to T-cell-mediated responses.
The broader class of pyrazine derivatives has been extensively studied for immunosuppressive activities. researchgate.net These compounds can interfere with various signaling pathways within immune cells, leading to a modulation of the immune response. The ability of pyrazine-containing compounds to act as kinase inhibitors underscores their potential in the development of novel immunomodulatory and anti-inflammatory therapies.
In Vitro Biological Activity Assessments
The biological activities of this compound and its analogs have been extensively evaluated through a variety of in vitro assays to determine their therapeutic potential. These assessments are crucial for understanding the compounds' mechanisms of action, potency, and selectivity.
Cytotoxicity and Anticancer Activity: A common in vitro assessment for pyrazine derivatives is the evaluation of their cytotoxic effects on various human cancer cell lines. researchgate.netmdpi.com For instance, pyrazine-based SHP2 inhibitors have been tested against cell lines such as MCF7 (breast cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). mdpi.com The MTT assay is frequently used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. mdpi.com These studies have shown that certain pyrazine compounds can induce apoptosis and necrosis in cancer cells in a dose-dependent manner. mdpi.com
Antiviral Screening: In the context of antiviral research, pyrazine analogs are screened in vitro for their ability to inhibit viral replication. For example, the antiviral activity of pyrazine conjugates against SARS-CoV-2 is determined by treating virus-infected cells (e.g., Vero E6 cells) with the compounds and measuring the reduction in viral load. nih.gov The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the compound. nih.gov Simultaneously, cytotoxicity assays (e.g., measuring the 50% cytotoxic concentration, CC50) are performed on host cells to determine the compound's therapeutic index (Selectivity Index, SI = CC50/IC50), which is a measure of the drug's safety margin. nih.gov
Antimicrobial and Antileishmanial Assays: The antimicrobial activity of pyrazine derivatives is tested against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is a standard parameter determined in these assays. nih.gov For antileishmanial activity, pyrazine compounds are tested against both the promastigote (extracellular) and amastigote (intracellular) forms of the Leishmania parasite. mdpi.com The effectiveness is typically reported as the IC50 value.
Enzyme Inhibition Assays: To elucidate the mechanism of action, in vitro assays are conducted to measure the inhibitory effect of pyrazine derivatives on specific enzymes. For example, the inhibition of kinases like Bruton's tyrosine kinase (BTK) or phosphatases like SHP2 is quantified using biochemical assays that measure the enzyme's activity in the presence of the inhibitor. mdpi.comresearchgate.net
Table 3: Summary of In Vitro Biological Activity Assessments for Pyrazine Analogs
| Assay Type | Purpose | Example Cell Lines/Targets | Key Parameters Measured | Reference |
| Cytotoxicity Assay (e.g., MTT) | To assess anticancer activity and general toxicity. | MCF7, MDA-MB-231, HCT116, LNCaP, Pc3 | IC50, CC50, Cell Viability | mdpi.comresearchgate.net |
| Antiviral Assay | To determine efficacy against viruses. | Vero E6 cells (for SARS-CoV-2) | IC50, Selectivity Index (SI) | nih.gov |
| Antimicrobial Assay | To evaluate activity against bacteria and fungi. | S. aureus, E. coli, M. tuberculosis | Minimum Inhibitory Concentration (MIC) | nih.gov |
| Antileishmanial Assay | To assess activity against Leishmania parasites. | L. donovani promastigotes and amastigotes | IC50 | mdpi.com |
| Enzyme Inhibition Assay | To investigate the mechanism of action. | SHP2, Bruton's Tyrosine Kinase (BTK) | IC50, Ki | mdpi.comresearchgate.net |
| Anti-inflammatory Assay | To measure anti-inflammatory potential. | RAW264.7 macrophages | Inhibition of Nitric Oxide (NO) production | mdpi.com |
In Vivo Pharmacological Efficacy Studies in Animal Models
The in vivo pharmacological efficacy of this compound and its analogs has been investigated in a variety of animal models, demonstrating a range of therapeutic potentials. These studies are crucial in bridging the gap between in vitro activity and clinical applications, providing essential data on the effectiveness of these compounds in a living system. Research has primarily focused on their anticonvulsant, anti-atherosclerotic, and anti-cancer activities.
Anticonvulsant Activity
Several studies have highlighted the significant anticonvulsant properties of pyrazine derivatives in rodent models. A novel series of 2- and 9-disubstituted heterocyclic-fused 4-oxo-indeno[1,2-e]pyrazin derivatives demonstrated notable efficacy. One particular compound, 9-(1H-tetrazol-5-ylmethyl)-4-oxo-5,10-dihydroimidazo[1,2-a]indeno[1,2-e]pyrazin-2-yl phosphonic acid, exhibited potent anticonvulsant properties against electrically-induced convulsions in mice. researchgate.net This compound showed a significant increase in potency when administered intravenously. researchgate.net
Similarly, spiro-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-one derivatives have been identified as mixed AMPA and NMDA glycine-site antagonists with good anticonvulsant effects in mice following intraperitoneal and intravenous administration in the electroshock-induced convulsion assay. nih.gov The dextrorotatory isomer of one of these derivatives was found to be notably more potent than its levorotatory counterpart in both in vitro and in vivo assays. nih.gov Furthermore, other research has explored the anticonvulsant potential of various pyrazine-containing heterocyclic structures, such as quinazolin-4(3H)-one and triazolopyrimidine derivatives, in pentylenetetrazole (PTZ)-induced seizure models in mice, with some compounds showing significant protection against seizures. mdpi.comfrontiersin.org
Table 1: Anticonvulsant Efficacy of Pyrazine Analogs in Mice
| Compound Class | Animal Model | Assay | Efficacy Metric (ED₅₀) | Reference |
|---|---|---|---|---|
| 9-disubstituted 4-oxo-indeno[1,2-e]pyrazin derivatives | Mice | Electrically-induced convulsions | 0.8 - 1 mg/kg (ip & iv) | researchgate.net |
| Spiro-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-one derivatives | Mice | Electroshock-induced convulsions | Potent activity observed | nih.gov |
| Quinazolin-4(3H)-one derivatives | Mice | Pentylenetetrazole (PTZ)-induced seizures | Protection between 16.67% and 100% | mdpi.com |
| Triazolopyrimidine derivatives | Mice | Maximal electroshock (MES) & PTZ-induced seizures | ED₅₀ of 15.8 and 14.1 mg/kg for the most potent compound | frontiersin.org |
Anti-Atherosclerotic Effects
Tetramethylpyrazine, an analog of Pyrazin-2-ylmethanamine, has been extensively studied for its therapeutic effects on atherosclerosis in animal models. A systematic review and meta-analysis of twelve studies involving 258 animals revealed that tetramethylpyrazine intervention significantly reduced the aortic atherosclerotic lesion area. nih.govnih.gov The analysis also demonstrated a significant decrease in plasma levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), along with an increase in high-density lipoprotein cholesterol (HDL-C) levels. nih.govnih.gov These findings suggest a potent anti-atherosclerotic role for tetramethylpyrazine in animal models of atherosclerosis, mediated through anti-inflammatory actions, antioxidant effects, and improvement of lipid metabolism. nih.gov
Table 2: Efficacy of Tetramethylpyrazine in Animal Models of Atherosclerosis
| Parameter | Effect | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Reference |
|---|---|---|---|---|
| Aortic Atherosclerotic Lesion Area | Significantly Reduced | - | - | nih.govnih.gov |
| Total Cholesterol (TC) | Significantly Decreased | -2.67 | -3.68 to -1.67 | nih.gov |
| Triglycerides (TG) | Significantly Decreased | -2.43 | -3.39 to -1.47 | nih.gov |
| LDL-Cholesterol (LDL-C) | Significantly Decreased | -2.87 | -4.16 to -1.58 | nih.gov |
| HDL-Cholesterol (HDL-C) | Significantly Increased | 2.04 | 1.05 to 3.03 | nih.gov |
Antitumor Efficacy
The in vivo antitumor potential of pyrazine derivatives has also been a subject of investigation. One study focused on an imidazo[1,2-a]pyrazine derivative as a potent and selective ENPP1 inhibitor. nih.gov In a murine model, this compound not only demonstrated efficient pharmacokinetic properties but also significantly enhanced the antitumor efficacy of an anti-PD-1 antibody. nih.gov The combination therapy resulted in a tumor growth inhibition rate of 77.7% and improved survival in the animal model, highlighting its promise in cancer immunotherapy. nih.gov
Neuroprotective Effects
Animal model studies have also shed light on the neuroprotective mechanisms of pyrazine analogs like tetramethylpyrazine in the context of central nervous system diseases. frontiersin.org Research indicates that its therapeutic effects are mediated by inhibiting calcium ion overload, mitigating inflammatory responses, and protecting the blood-brain barrier. frontiersin.org While much of the evidence is from preclinical models, these findings underscore the potential of pyrazine derivatives in managing neurological disorders. frontiersin.org
Applications in Medicinal Chemistry and Drug Discovery Research
Pyrazin-2-ylmethanamine Hydrochloride as a Lead Compound for Therapeutic Development
A "lead compound" is a chemical starting point that exhibits promising therapeutic activity and can be chemically modified to optimize its properties into a viable drug candidate. nih.gov While this compound itself is primarily a synthetic intermediate, its core structure, the pyrazine (B50134) moiety, is a well-established "privileged scaffold" in drug discovery. mdpi.comchemicalbook.com This means the pyrazine ring is a recurring motif in a wide range of successful drugs, suggesting it has inherent properties conducive to interacting with biological targets. mdpi.com
The therapeutic potential of the pyrazine scaffold is demonstrated by several clinically approved drugs. mdpi.commdpi.com These examples underscore the value of the pyrazine core, and by extension, simple functionalized building blocks like this compound, in initiating drug discovery programs. The presence of a reactive aminomethyl group provides a convenient handle for synthetic chemists to build molecular diversity and explore structure-activity relationships (SAR). chemicalbook.com Researchers leverage such simple pyrazine derivatives to synthesize libraries of more complex molecules in the search for new treatments. mdpi.comnih.gov
Table 1: Examples of Marketed Drugs Containing the Pyrazine Scaffold
| Drug Name | Therapeutic Area | Brief Mechanism of Action |
|---|---|---|
| Bortezomib | Oncology (Multiple Myeloma) | A proteasome inhibitor that disrupts protein regulation in cancer cells, leading to cell death. mdpi.com |
| Pyrazinamide (B1679903) | Infectious Disease (Tuberculosis) | A key component of tuberculosis treatment, though its exact mechanism is complex and involves conversion to an active form, pyrazinoic acid. inchem.org |
| Amiloride | Cardiovascular (Diuretic) | A potassium-sparing diuretic used to treat high blood pressure and congestive heart failure. researchgate.net |
| Favipiravir (B1662787) | Infectious Disease (Antiviral) | An antiviral agent that inhibits the RNA-dependent RNA polymerase of various RNA viruses. mdpi.com |
| Gilteritinib | Oncology (Acute Myeloid Leukemia) | An inhibitor of the AXL tyrosine kinase, involved in cancer cell proliferation and survival. researchgate.net |
Design and Synthesis of this compound-Based Drug Candidates
The design of new drug candidates often begins with a known inhibitor or a promising scaffold identified through screening. researchgate.net Structure-based drug design, aided by computational modeling, allows chemists to optimize the interactions between a pyrazine-based molecule and its biological target, such as an enzyme's active site. researchgate.net This rational design approach aims to enhance potency and selectivity.
The synthesis of drug candidates from a starting material like this compound involves a variety of chemical reactions. The primary amine group is a versatile functional handle for creating new bonds and adding different chemical groups. Common synthetic strategies include:
Acylation/Amidation: Reacting the amine with carboxylic acids or their derivatives to form amides, a common linkage in drug molecules.
Reductive Amination: Reacting the amine with aldehydes or ketones to form more complex secondary or tertiary amines.
Cross-Coupling Reactions: While the amine itself is not directly used in many standard cross-coupling reactions, the pyrazine ring can be functionalized (e.g., halogenated) to participate in powerful bond-forming reactions like the Suzuki or Buchwald-Hartwig couplings, which are used to connect different molecular fragments. mdpi.comresearchgate.net
For instance, research into novel tyrosine kinase inhibitors for acute myeloid leukemia (AML) has involved the synthesis of pyrazine-based compounds. mdpi.com In one study, researchers designed and synthesized pyrazine-based small molecules as allosteric inhibitors of the SHP2 protein, which is implicated in several cancers. researchgate.net These efforts led to the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as a compound with notable cytotoxic activity. researchgate.net
Table 2: Research Findings on Pyrazine-Based Derivatives
| Derivative Class | Target/Application | Research Finding |
|---|---|---|
| Ligustrazine–curcumin hybrids | Anticancer (Lung Cancer) | Compounds showed significant inhibitory effects on A549 lung cancer cells, with IC50 values as low as 0.60 µM, by inhibiting thioredoxin reductase. nih.gov |
| Cinnamate–pyrazine derivatives | Antiviral (Hepatitis C Virus) | Derivatives were identified as inhibitors of the HCV NS5B RdRp enzyme, with IC50 values as low as 0.69 µM. nih.gov |
| SHP2 Inhibitors | Anticancer | Structure-based design led to pyrazine-based molecules that form key hydrogen bonds with the target protein, resulting in cytotoxic agents against cancer cell lines. researchgate.net |
| Pyrido[2,3-b]pyrazine derivatives | Cholinesterase Inhibition | Synthesized compounds were evaluated for their ability to inhibit cholinesterases, a target relevant to Alzheimer's disease. science.gov |
Strategies for Optimizing Oral Bioavailability through Chemical Modification
Oral bioavailability—the fraction of an administered drug that reaches the systemic circulation—is a critical parameter for a successful oral medication. scilit.com Many promising compounds fail during development due to poor bioavailability, which can be caused by low solubility, poor permeability across the intestinal wall, or extensive first-pass metabolism in the liver. scilit.comrsc.org
Medicinal chemists employ several strategies to improve the oral bioavailability of lead compounds, including those based on the pyrazine scaffold:
Modulating Lipophilicity: The balance between water solubility and fat solubility (lipophilicity) is crucial for absorption. Bioavailability can often be improved by fine-tuning this property, for example, by adding or removing polar or nonpolar functional groups. scilit.com
Improving Aqueous Solubility: For compounds that are too lipophilic ("greasy"), solubility can be enhanced by incorporating ionizable groups (like amines or carboxylic acids) or polar functionalities that can form hydrogen bonds with water. Zuo et al. improved the water solubility of a compound by substituting a trimethoxyphenyl ring with a pyrazine ring. nih.gov
Blocking Metabolic Sites: If a compound is rapidly broken down by metabolic enzymes (like cytochrome P450s), its structure can be modified to block the site of metabolism. This often involves adding groups like fluorine atoms at metabolically vulnerable positions.
Targeting Transporters: Modifying a drug's structure to be recognized by uptake transporters in the gut can significantly enhance its absorption. nih.gov
A concrete example involves imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, where optimization of the solvent-accessible 8-position of the ring system led to direct improvements in oral bioavailability. researchgate.net
Table 3: Strategies for Enhancing Oral Bioavailability
| Challenge | Chemical Modification Strategy | Rationale / Example |
|---|---|---|
| Poor Aqueous Solubility | Introduce polar or ionizable groups. | Adding amines, hydroxyls, or carboxylic acids can increase hydrogen bonding with water, improving dissolution. Replacing a lipophilic ring with a pyrazine ring has been shown to improve water solubility. nih.gov |
| Low Membrane Permeability | Increase lipophilicity; mask polar groups. | Permeability across the lipid cell membrane can be improved by increasing the compound's lipophilicity, often by adding hydrocarbon or halogen functionalities. scilit.com |
| High First-Pass Metabolism | Introduce metabolic "blocks". | Placing a stable group, such as a fluorine atom, at a position on the molecule that is susceptible to enzymatic breakdown can prevent metabolism and increase systemic exposure. scilit.com |
Development of Prodrugs Incorporating the Pyrazin-2-ylmethanamine Moiety
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. nih.govnih.gov The prodrug approach is a powerful and widely used strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low permeability, and rapid metabolism. rsc.orgresearchgate.net Between 2012 and 2022, prodrugs accounted for 13% of all small molecule drugs approved by the U.S. FDA. rsc.org
The Pyrazin-2-ylmethanamine moiety is well-suited for prodrug design. The primary amine group can be temporarily masked by attaching a "pro-moiety," which alters the molecule's properties to enhance delivery. nih.gov For example:
Amide or Carbamate Prodrugs: The amine can be linked to an amino acid, peptide, or another carrier. This can increase water solubility and potentially hijack nutrient transporters in the intestine to improve absorption. nih.gov After absorption, enzymes like esterases or amidases cleave the pro-moiety to release the active pyrazine-containing drug. nih.gov
Phosphate (B84403) Prodrugs: While more applicable to hydroxyl groups, the concept of adding a highly water-soluble group like a phosphate ester to improve solubility is a common prodrug strategy.
A prominent example of a pyrazine-based prodrug is Favipiravir. It is administered in an inactive form and requires enzymatic action inside the body to be converted to its active triphosphate form, which then inhibits the viral RNA polymerase. mdpi.com This demonstrates the successful application of the prodrug concept to a pyrazine-scaffold therapeutic. Designing a prodrug of a molecule containing the Pyrazin-2-ylmethanamine structure would follow a similar principle: masking the amine to improve its delivery profile, followed by in vivo bioactivation to release the pharmacologically active agent. nih.govnih.gov
Preclinical Research and Advanced Development Aspects of Pyrazin 2 Ylmethanamine Hydrochloride
Pharmacokinetic (ADME) Research
Pharmacokinetic studies are fundamental in preclinical research, aiming to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. This profile is crucial for predicting the compound's behavior and potential efficacy in a biological system. For Pyrazin-2-ylmethanamine hydrochloride, these studies would characterize its journey through the body.
Absorption and Distribution Studies
Absorption studies would investigate the rate and extent to which this compound enters the bloodstream after administration. Key parameters evaluated would include its bioavailability via different routes (e.g., oral, intravenous). Factors influencing its absorption, such as its physicochemical properties (e.g., solubility, pKa), would be determined.
Distribution studies would then map out where the compound travels within the body. This involves measuring its concentration in various tissues and organs over time. These studies help to identify potential target organs for efficacy and also organs where the compound might accumulate and cause toxicity. The volume of distribution (Vd) is a key parameter calculated from these studies, indicating the extent of tissue distribution.
Illustrative Data for Absorption and Distribution Studies:
| Parameter | Hypothetical Value for this compound | Description |
| Oral Bioavailability (%) | 45% | The fraction of an orally administered dose that reaches systemic circulation. |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | The time taken to reach the maximum concentration in the blood plasma. |
| Peak Plasma Concentration (Cmax) | 850 ng/mL | The maximum concentration of the compound in the blood plasma. |
| Volume of Distribution (Vd) | 2.5 L/kg | An indicator of how widely the compound is distributed in the body's tissues compared to the plasma. |
| Plasma Protein Binding (%) | 30% | The percentage of the compound that is bound to proteins in the blood plasma. |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Drug Metabolism Pathways and Metabolite Identification
Metabolism studies are conducted to understand how the body chemically modifies this compound. These biotransformation processes, primarily occurring in the liver, can activate or inactivate the compound. In vitro studies using liver microsomes and hepatocytes from different species, including humans, would be the initial step.
These studies would identify the major metabolic pathways, which could include oxidation, reduction, hydrolysis, or conjugation. The specific enzymes responsible, often from the cytochrome P450 family, would be identified. Subsequently, the structures of the resulting metabolites are elucidated using techniques like mass spectrometry and NMR. Identifying metabolites is crucial as they may have their own pharmacological or toxicological activity.
Excretion Mechanisms
Excretion studies determine how this compound and its metabolites are removed from the body. The primary routes of excretion are typically through the kidneys (urine) and the liver (bile and feces). By analyzing the concentration of the parent compound and its metabolites in urine and feces over time, the rate and extent of excretion via each route can be quantified. This information is vital for understanding the compound's clearance from the body and for assessing the potential for drug accumulation with repeated dosing.
Pharmacodynamic Evaluation and Target Engagement Studies
Pharmacodynamic (PD) studies focus on what the drug does to the body. For this compound, this would involve identifying its mechanism of action at the molecular level. Researchers would investigate its binding affinity and selectivity for specific biological targets, such as receptors, enzymes, or ion channels.
Target engagement studies would then confirm that the compound interacts with its intended target in a living system. This can be assessed through various methods, including measuring downstream signaling events or using imaging techniques. A clear understanding of the pharmacodynamics is essential to establish a rationale for its potential therapeutic effects.
Investigation of Toxicity Mechanisms and Safety Pharmacology (Academic Context)
In an academic research setting, the investigation of toxicity mechanisms would aim to understand how a compound might cause adverse effects. This goes beyond standard regulatory toxicology and delves into the molecular and cellular pathways of toxicity. For this compound, this could involve studies on its potential to induce oxidative stress, mitochondrial dysfunction, or apoptosis in relevant cell types.
Safety pharmacology studies are a distinct set of investigations designed to identify potential undesirable pharmacodynamic effects on vital physiological functions. These studies are critical before any human exposure. The core battery of safety pharmacology studies typically includes:
Central Nervous System (CNS): Assessment of effects on behavior, coordination, and other neurological functions.
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and the electrocardiogram (ECG).
Respiratory System: Measurement of effects on respiratory rate and function.
Illustrative Safety Pharmacology Findings:
| System | Assay | Hypothetical Outcome for this compound |
| Central Nervous | Irwin Test in Rodents | No significant effects on behavior, motor coordination, or reflexes at anticipated therapeutic doses. |
| Cardiovascular | Telemetry in Conscious Animals | No significant changes in blood pressure, heart rate, or ECG intervals. |
| Respiratory | Whole-body Plethysmography in Rodents | No adverse effects on respiratory rate or tidal volume. |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Solid-State Chemistry and Polymorphic Studies for Pharmaceutical Development
The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical for its development into a stable and effective drug product. Solid-state chemistry focuses on the physical and chemical properties of the compound in its solid form.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different physicochemical properties, including:
Solubility and Dissolution Rate: This can directly impact bioavailability.
Stability: Both physical and chemical stability can vary between polymorphs.
Hygroscopicity: The tendency to absorb moisture from the air.
Mechanical Properties: Such as hardness and compressibility, which are important for tablet manufacturing.
Polymorphic studies for this compound would involve screening for different crystalline forms under various conditions (e.g., different solvents, temperatures). The identified forms would be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The most stable and developable form would then be selected for further pharmaceutical development.
Co-crystallization Studies for Enhanced Material Properties
Co-crystallization is a technique used in pharmaceutical sciences to enhance the physicochemical properties of an active pharmaceutical ingredient (API). tbzmed.ac.irnih.govijper.org By combining the API with a benign coformer molecule in a crystalline lattice, it is possible to improve characteristics such as solubility, dissolution rate, stability, and bioavailability without altering the chemical structure of the API itself. ijper.orgnih.gov The formation of co-crystals is guided by intermolecular interactions, primarily hydrogen bonding, between the API and the coformer. nih.gov
Various methods are employed for the preparation of co-crystals, including solvent evaporation, grinding (neat or liquid-assisted), and slurry crystallization. nih.gov Successful co-crystal formation is often confirmed using analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods. nih.gov
A comprehensive search of scientific literature and patent databases did not yield any specific studies on the co-crystallization of this compound. Therefore, no data is available on potential coformers, screening methods, or the physicochemical properties of any resulting co-crystals for this specific compound.
Interactive Data Table: Co-crystallization Studies of this compound
| Research Parameter | Findings |
| Coformer Screening | No studies found |
| Method of Preparation | No studies found |
| Characterization Techniques | No studies found |
| Improved Properties | No data available |
Impurity Profiling and Analysis in Research Batches
Impurity profiling is a critical aspect of drug development and manufacturing. It involves the identification, quantification, and characterization of impurities present in a drug substance. nih.gov These impurities can originate from various sources, including the synthetic route, degradation of the API, or contamination. Regulatory authorities require a thorough understanding of the impurity profile to ensure the safety and efficacy of the final drug product.
The process of impurity profiling typically utilizes advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the separation and structural elucidation of even trace amounts of impurities.
No specific research or analytical reports on the impurity profiling of research batches of this compound are publicly available. Consequently, there is no information regarding potential process-related impurities, degradation products, or the analytical methods developed for their monitoring.
Interactive Data Table: Impurity Profile of this compound Research Batches
| Impurity Type | Identification Method | Level Detected |
| Process-Related Impurities | No studies found | Not applicable |
| Degradation Products | No studies found | Not applicable |
| Unidentified Impurities | No studies found | Not applicable |
Stability Studies under Research Conditions
Stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. fujifilm.com These studies are crucial for establishing a re-test period for the drug substance and recommended storage conditions. europa.eu Stability testing protocols are guided by ICH (International Council for Harmonisation) guidelines and involve storing the substance at various controlled conditions for predetermined lengths of time. fujifilm.comeuropa.eu
For a hydrochloride salt like this compound, key stability-indicating parameters would likely include assay, appearance, water content, and the levels of degradation products.
There are no published stability studies for this compound under specific research conditions. Information regarding its degradation pathways, the stability-indicating methods used for its analysis, and its shelf-life is not available in the public domain. A Safety Data Sheet (SDS) for the related compound (Pyrazin-2-ylmethyl)amine indicates that stability data is not available. echemi.com
Interactive Data Table: Stability of this compound under Research Conditions
| Condition | Duration | Analytical Method | Observations |
| Temperature | No studies found | Not applicable | No data available |
| Humidity | No studies found | Not applicable | No data available |
| Light | No studies found | Not applicable | No data available |
Research into Potential Drug-Drug Interactions
Drug-drug interactions (DDIs) occur when one drug affects the absorption, distribution, metabolism, or excretion of another drug, potentially leading to adverse effects or reduced efficacy. fda.govnih.gov Preclinical research into potential DDIs is a critical step in drug development. In vitro methods, such as studies using human liver microsomes or hepatocytes, are commonly employed to investigate the potential of a new chemical entity to inhibit or induce major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family.
A thorough literature search found no published in vitro or in vivo studies investigating the potential for this compound to be a perpetrator or victim of drug-drug interactions. Therefore, its inhibitory or inductive potential towards key metabolic enzymes remains uncharacterized.
Interactive Data Table: Potential Drug-Drug Interactions of this compound
| Enzyme/Transporter | Inhibition (IC50) | Induction (EC50) | Substrate of |
| CYP Isoforms | No studies found | No studies found | No studies found |
| UGT Isoforms | No studies found | No studies found | No studies found |
| Transporters (e.g., P-gp) | No studies found | No studies found | No studies found |
Future Perspectives and Research Challenges for Pyrazin 2 Ylmethanamine Hydrochloride
Emerging Therapeutic Areas and Unexplored Biological Targets
The pyrazine (B50134) scaffold is a versatile pharmacophore, and ongoing research continues to uncover new therapeutic possibilities beyond its established roles. researchgate.netmdpi.com Initially recognized for applications in treating diseases like cancer, researchers are now exploring a wider range of biological targets. benthamdirect.comnih.gov
Kinase Inhibition: Protein kinases are a major focus, with several pyrazine-based kinase inhibitors being developed for cancers and inflammatory or autoimmune disorders. nih.gov The ability of the pyrazine ring to act as a hydrogen bond acceptor allows it to effectively interact with the hinge region of kinase active sites, mimicking the binding of ATP. rsc.orgpharmablock.com This has led to the exploration of targets like cyclin-dependent kinases (CDKs), particularly CDK8 in colorectal cancer, and C-terminal Src kinase (CSK) as a potential immuno-oncology agent. nih.gov
Novel Cancer Targets: Research has expanded to include novel cancer-related targets such as the protein tyrosine phosphatase SHP2, which is important in oncogenic pathways and immuno-oncology. nih.gov Additionally, the Adenosine (B11128) A₂B receptor (A₂BAR) has emerged as a potential target for cancer immunotherapy, with benzimidazole-pyrazine derivatives being designed as selective antagonists. tandfonline.com
Beyond Oncology: The therapeutic potential of pyrazine-related structures extends to other disease areas. The related pyrazoline scaffold has shown activity as cannabinoid CB1 receptor antagonists, which have potential in treating addiction and cognitive impairment. nih.govscispace.com This suggests that pyrazine derivatives could be explored for similar neurological applications. Other potential areas, inspired by related heterocycles, include antiviral, antidiabetic, and antitrypanosomal therapies. nih.gov
| Biological Target | Therapeutic Area | Rationale / Finding | Reference |
|---|---|---|---|
| Protein Kinases (e.g., CDK8, CSK, FGFR) | Oncology, Inflammatory Disorders | Pyrazine acts as a privileged scaffold for ATP-competitive inhibitors, showing clinical activity in malignancies and immunological disorders. | nih.govnih.gov |
| SHP2 (PTPN11) | Oncology (Immuno-oncology) | Allosteric inhibition of the SHP2 protein tyrosine phosphatase is a key therapeutic strategy; novel pyrazine compounds have been designed and tested for this purpose. | nih.gov |
| Adenosine A₂B Receptor (A₂BAR) | Cancer Immunotherapy | A₂BAR antagonists can inhibit tumor growth; deep learning models are being used to design selective benzimidazole-pyrazine derivatives. | tandfonline.com |
| Cannabinoid CB1 Receptor | Neurological Disorders, Addiction | Related pyrazoline structures show high affinity for CB1 receptors, suggesting a potential unexplored area for pyrazine derivatives. | nih.govscispace.com |
Advancements in Synthetic Methodologies and Process Intensification
To overcome the limitations of traditional synthesis, chemists are developing innovative and sustainable methods for producing pyrazine derivatives. These advancements focus on improving efficiency, reducing waste, and enhancing safety. nih.govnih.gov
Modern Synthetic Routes: Recent progress has moved beyond classical condensation reactions. researchgate.net Eco-friendly and cost-effective solutions are now a priority. researchgate.net Key advancements include:
Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling are widely used to create complex pyrazine derivatives. researchgate.net More recently, sustainable methods using earth-abundant metal catalysts, such as manganese pincer complexes for acceptorless dehydrogenative coupling, are being developed to produce pyrazines with only water and hydrogen gas as byproducts. nih.gov
Green Chemistry Approaches: The use of microwave irradiation, often in solvent-free conditions, can significantly accelerate reactions. nih.gov Similarly, taurine-catalyzed multicomponent reactions in environmentally friendly solvents represent a greener approach to synthesizing complex heterocyclic systems. mdpi.com
One-Pot Syntheses: The development of one-pot protocols, such as those using in-situ generated palladium nanoparticles, streamlines the synthesis of multi-substituted pyrazoles, a related heterocycle, demonstrating a direction applicable to pyrazines. mdpi.com
Process Intensification: A major shift in chemical manufacturing involves moving from traditional batch processing to continuous flow chemistry. pharmasalmanac.com This paradigm, known as process intensification, offers numerous advantages for producing heterocyclic compounds. frontiersin.orgunito.it By using microreactors and continuous flow setups, reactions can be performed under high-temperature and pressure regimes that would be unsafe in large batch reactors. researchgate.net This technology maximizes heat and mass transfer, leading to dramatic reaction acceleration, higher yields, improved safety, and reduced waste. pharmasalmanac.comunito.it
| Parameter | Traditional Batch Processing | Intensified Flow Chemistry | Reference |
|---|---|---|---|
| Reaction Time | Often long (hours to days) | Significantly reduced (minutes) | researchgate.net |
| Safety | Risks with energetic reactions and hazardous reagents at scale | Inherently safer due to small reaction volumes at any given time | pharmasalmanac.comfrontiersin.org |
| Heat & Mass Transfer | Limited efficiency, can lead to side reactions | Highly efficient, allowing for better control and selectivity | pharmasalmanac.comunito.it |
| Scalability | Complex and can introduce new challenges | Simpler, often achieved by running the process for longer | pharmasalmanac.com |
| Environmental Impact | Generates more solvent waste and byproducts | Reduces waste and energy consumption | unito.it |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrazine Scaffolds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and screening of new therapeutic agents. rpress.co.in These computational tools are particularly useful for navigating the vast chemical space of potential pyrazine derivatives to identify promising candidates.
De Novo Drug Design: Deep generative models can design novel molecules from the ground up. For instance, researchers have developed scaffold-based protocols that use a generative model trained on known antagonists to design new benzimidazole-pyrazine derivatives with high potential for selectivity. tandfonline.com
Virtual Screening and Prediction: AI models can rapidly screen massive virtual libraries of compounds to predict their activity against a specific target, as well as their pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). tandfonline.com This allows researchers to prioritize which compounds to synthesize and test in the lab, saving significant time and resources.
Reaction Prediction and Synthesis Optimization: AI is also being applied to retrosynthesis, helping chemists devise the most efficient synthetic routes for complex molecules. By training models on vast datasets of chemical reactions, AI can predict viable reaction steps and help overcome synthetic challenges. cas.org
Strategies for Addressing Bioavailability and Selectivity Issues
Two of the most significant hurdles in translating a promising compound into an effective drug are ensuring it reaches its target in the body (bioavailability) and that it acts only on that target (selectivity).
Enhancing Bioavailability: Poor water solubility is a common reason for low bioavailability. researchgate.net Several strategies are employed to overcome this:
Prodrugs: A prodrug is an inactive or less active form of a drug that is chemically modified to improve its physicochemical properties. numberanalytics.com Once administered, it is converted into the active drug by the body's enzymes. This approach was used for the pyrazine-containing compound YM155, where a prodrug version was created to improve its properties. mdpi.comnih.gov
Formulation Strategies: Advanced formulation techniques can significantly enhance the solubility and absorption of poorly soluble drugs. nih.govhilarispublisher.com These include creating solid dispersions (dispersing the drug in an inert water-soluble carrier), complexation with molecules like cyclodextrins, and developing lipid-based systems such as self-emulsifying drug delivery systems (SEDDS). researchgate.netnih.gov
Improving Selectivity: Achieving selectivity, particularly for targets like kinases which have highly similar ATP binding sites, is a major medicinal chemistry challenge. Structure-based drug design is key:
Scaffold Hopping and Optimization: If a scaffold shows poor selectivity, chemists can perform "scaffold hopping" to a different but related chemical structure. In one example, researchers moved from an imidazothiadiazole hit to a pyrazolo[3,4-b]pyridine core to improve metabolic stability and optimize binding. nih.gov
Targeted Chemical Modifications: Adding or changing functional groups at specific positions on the pyrazine scaffold can create new interactions with the target protein that are not possible with other, off-target proteins. For example, introducing a urea (B33335) group on a 5-azaindazole scaffold enabled a crucial new hydrogen bond with the Gln103 residue in the target kinase, significantly boosting both potency and selectivity. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold is considered an isostere of adenine, allowing it to mimic ATP binding, and focused chemical modifications can exploit subtle differences between kinase active sites to achieve selectivity. rsc.org
Q & A
Q. What are the standard synthetic routes for Pyrazin-2-ylmethanamine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves chlorination of pyrazine derivatives followed by amination. A common method reacts 5-chloropyrazine with methanamine under controlled temperature and pH to yield the compound . Optimization includes adjusting reaction time, solvent choice, and purification steps (e.g., crystallization) to improve yield and purity. Analytical techniques like NMR and mass spectrometry validate structural integrity .
Q. What safety protocols are essential when handling this compound?
Use full protective gear, including nitrile gloves, P95 respirators, and chemical-resistant clothing. Avoid skin/eye contact and prevent environmental release. Work in well-ventilated areas, and dispose of waste according to regulatory guidelines .
Q. How is the compound characterized post-synthesis, and what analytical methods are prioritized?
Nuclear magnetic resonance (NMR) spectroscopy confirms molecular structure, while mass spectrometry determines molecular weight and purity. High-performance liquid chromatography (HPLC) may assess purity, and elemental analysis verifies stoichiometry .
Advanced Research Questions
Q. How can contradictory data in reaction outcomes (e.g., unexpected by-products) be systematically addressed?
Contradictions often arise from variable reagent ratios or uncontrolled reaction conditions. Use design-of-experiments (DoE) methodologies to isolate variables (e.g., temperature, pH). For example, substitution reactions may produce unintended derivatives if nucleophile concentrations exceed optimal levels . LC-MS or GC-MS can identify by-products, guiding iterative refinement of protocols .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
Scale-up requires continuous monitoring of exothermic reactions and precise reagent addition. Industrial methods employ flow chemistry to maintain consistent temperature and pressure. Post-synthesis, fractional crystallization or column chromatography enhances purity .
Q. What are the challenges in studying its pharmacological interactions, such as receptor binding or enzyme inhibition?
The compound’s pyrazine ring and amine group enable diverse interactions, but its reactivity complicates stability in biological assays. Use buffer systems to maintain pH 7–8 during in vitro studies. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities, while molecular docking simulations predict target sites .
Q. How does the compound’s redox behavior influence its applications in catalysis or medicinal chemistry?
The pyrazine ring undergoes oxidation with agents like potassium permanganate, forming nitro derivatives, while reduction with sodium borohydride yields saturated amines. These properties are leveraged in designing prodrugs or catalysts, but competing redox pathways require electrochemical analysis (e.g., cyclic voltammetry) to map reaction landscapes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
